2,4-Dimethylpyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGZJBHDQRFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424587 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74356-36-8 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethylpyrimidine-5-carboxylic acid structural properties
An In-depth Technical Guide on the Structural Properties of 2,4-Dimethylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound (CAS No. 74356-36-8). The document consolidates key data including molecular structure, physicochemical parameters, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide employs structured data tables for clarity and includes logical workflow diagrams generated using Graphviz to illustrate key processes and relationships, adhering to strict visualization standards for scientific and professional audiences.
Core Molecular and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. These features dictate its chemical reactivity, solubility, and potential for biological interactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 74356-36-8 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C | [][4] |
| InChI | InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | [4] |
| Physical State | Expected to be a solid at room temperature. | N/A |
| Melting Point | Data not explicitly available. Related compounds like 2,4-dihydroxypyrimidine-5-carboxylic acid have a high melting point (283 °C with decomposition), suggesting this compound is also a stable solid. | N/A |
| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |
| pKa | No experimental value found. The presence of the carboxylic acid group confers acidic properties. The pKa can be determined experimentally via potentiometric titration or estimated using computational models.[5][6][7][8] | N/A |
| Solubility | No specific quantitative data available. As a carboxylic acid, it is expected to be sparingly soluble in water and soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) due to the formation of its carboxylate salt.[9][10][11][12] It is likely soluble in organic solvents like DMSO and methanol. | N/A |
Crystallographic Properties
While the specific crystal structure of this compound has not been explicitly reported in the reviewed literature, analysis of structurally similar pyrimidine carboxylates provides valuable insight. It is common for such derivatives to crystallize in monoclinic systems, often with space groups like P2₁/n or P2₁/c.[13] The pyrimidine ring in these structures typically adopts a non-planar conformation. X-ray diffraction would be the definitive method to determine its precise crystal lattice parameters and molecular geometry in the solid state.
Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H-NMR | > 10.0 | Broad Singlet | Carboxylic Acid (-COOH ) |
| ~8.5 - 9.0 | Singlet | Pyrimidine Ring Proton (CH ) | |
| ~2.5 - 2.7 | Singlet | Methyl Group (-CH₃ ) | |
| ~2.4 - 2.6 | Singlet | Methyl Group (-CH₃ ) | |
| ¹³C-NMR | ~165 - 175 | - | Carboxylic Acid Carbon (C =O) |
| ~160 - 170 | - | Pyrimidine Ring Carbons (C -N) | |
| ~120 - 140 | - | Pyrimidine Ring Carbons (C -H, C -COOH) | |
| ~20 - 25 | - | Methyl Carbons (-C H₃) |
Note: The carboxylic acid proton in ¹H-NMR is often very broad and may be off-scale depending on the solvent and concentration.[11] The carbonyl carbon in ¹³C-NMR for carboxylic acid derivatives typically appears in the 160-180 ppm range.[14]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features from the carboxylic acid group.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~2900 - 3000 | Medium | C-H Stretch | Methyl Groups |
| 1700 - 1740 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Carbonyl) |
| ~1600 | Medium | C=N, C=C Stretch | Pyrimidine Ring |
| ~1200 - 1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~900 | Broad | O-H Bend | Carboxylic Acid Dimer |
The characteristic broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding, a hallmark of carboxylic acids.[15][16]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
| m/z Value | Interpretation |
| 152.15 | [M]⁺, Molecular Ion |
| 135 | [M - OH]⁺ |
| 107 | [M - COOH]⁺ |
| Other Fragments | Loss of CH₃, CO, and cleavage of the pyrimidine ring. |
The molecular ion peak is expected at an m/z corresponding to the molecular weight (152.15).[][1] Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl or the entire carboxyl group.[17][18] Predicted collision cross-section (CCS) data can further aid in identification.[4]
Experimental Protocols
The following protocols provide standardized methods for determining the key structural and physicochemical properties of this compound.
Protocol for Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it in a mortar.[19]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Replicates: Perform at least two measurements to ensure consistency.
Protocol for Solubility Profiling
-
Setup: Label five clean test tubes for the following solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and an organic solvent (e.g., Methanol).
-
Sample Addition: Add approximately 25 mg of the solid sample to 0.5 mL of each solvent in the respective test tubes.[9]
-
Mixing: Vigorously mix each tube using a vortex mixer or by tapping for at least 30 seconds.
-
Observation: Record whether the sample is soluble (forms a clear, homogeneous solution) or insoluble.[9]
-
pH Test (for water): If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (<5) is indicative of a carboxylic acid.[9]
-
Gas Evolution (for NaHCO₃): For the NaHCO₃ tube, observe for the evolution of CO₂ gas (bubbling), which is a positive test for a carboxylic acid.[10][11]
Protocol for pKa Determination (Potentiometric Titration)
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[5]
-
Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stir plate.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[5]
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5]
Visualizations: Workflows and Relationships
Diagrams created using the DOT language to illustrate relevant processes and concepts.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 4. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. ijirss.com [ijirss.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. is.muni.cz [is.muni.cz]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Methyl 2,4-dimethylpyrimidine-5-carboxylate | Benchchem [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. article.sapub.org [article.sapub.org]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. uomus.edu.iq [uomus.edu.iq]
The Multifaceted Biological Activities of Substituted Pyrimidine-5-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental scaffold in nucleic acids, has long been a cornerstone in medicinal chemistry. The introduction of a carboxylic acid moiety at the 5-position, along with other substitutions, has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyrimidine-5-carboxylic acids and their derivatives, with a focus on their antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted pyrimidine-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected substituted pyrimidine-5-carboxylic acid derivatives against various bacterial and fungal strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid hydroxamide | Staphylococcus aureus | Moderate Activity | Not Reported | [1] |
| Escherichia coli | Moderate Activity | Not Reported | [1] | |
| Aspergillus niger | Moderate Activity | Not Reported | [1] | |
| Aspergillus flavus | Moderate Activity | Not Reported | [1] | |
| Cu(II) complex of the above hydroxamic acid | Staphylococcus aureus | More active than ligand | Not Reported | [1] |
| Escherichia coli | More active than ligand | Not Reported | [1] | |
| Aspergillus niger | More active than ligand | [1] | ||
| Aspergillus flavus | More active than ligand | Not Reported | [1] | |
| Pyrimidine-5-carboxamide derivatives (e.g., 1a, 1f, 2c, 2e) | S. aureus MTCC-96 | Not Reported | Significant Activity | |
| E. coli MTCC-441 | Not Reported | Active (for 2e) | ||
| Thiazolo[5,4-d]pyrimidines (1a-j) | S. pyogenes MTCC-442 | Not Reported | Varies by compound | |
| S. aureus MTCC-96 | Not Reported | Varies by compound | [2] | |
| Pyrimido[4,5-d]pyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus | Not Reported | Excellent Activity | [3] |
| Bacillus subtilis | Not Reported | Excellent Activity | [3] | |
| Escherichia coli | Not Reported | Excellent Activity | [3] | |
| Candida albicans | Not Reported | Excellent Activity | [3] | |
| Aspergillus flavus | Not Reported | Excellent Activity | [3] | |
| TPDCA derivative (1) | E. coli | Not Reported | 12 (5 mg), 23 (20 mg) | [4] |
| S. aureus | Not Reported | 15 (20 mg) | [4] | |
| TPDCA derivative (3) | E. coli | Not Reported | 8 (5 mg), 17 (20 mg) | [4] |
| S. aureus | Not Reported | 10 (20 mg) | [4] |
Experimental Protocols for Antimicrobial Activity Assessment
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Seeding of Agar Plates: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.
-
Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6-8 mm) are created using a sterile cork borer.[5]
-
Application of Test Compound: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[5] A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]
Serial Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Substituted pyrimidine-5-carboxylic acids have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. Their cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50).
Quantitative Anticancer Data
The following table presents the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 (Hepatocellular carcinoma) | 3.56 | [6] |
| A549 (Non-small cell lung cancer) | 5.85 | [6] | |
| MCF-7 (Breast cancer) | 7.68 | [6] | |
| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Non-small cell lung cancer) | 0.35 | [7] |
| MCF-7 (Breast cancer) | 3.24 | [7] | |
| PC-3 (Prostate cancer) | 5.12 | [7] | |
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon cancer) | 11.08 | [8] |
| Camphor-based pyrimidine derivative (3f) | MDA-MB-231 (Breast cancer) | Comparable to etoposide | [9] |
| RPMI-8226 (Multiple myeloma) | Not specified | [9] | |
| A549 (Lung cancer) | Not specified | [9] | |
| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (Breast cancer) | 0.57 | [10] |
| Pyrido[2,3-d]pyrimidine derivative (10) | PIM-1 Kinase Inhibition | 17.2 nM | [10] |
| Pyrimidine derivative (2a) | Various tumor cell lines | 4 - 8 | [11] |
| Pyrimidopyrimidine derivative (3b) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |
| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |
| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] | |
| Pyrimidopyrimidine derivative (10b) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |
| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |
| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] | |
| Pyrimidopyrimidine derivative (10c) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |
| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |
| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] |
Experimental Protocol for Anticancer Activity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathways in Anticancer Activity
Many substituted pyrimidine-5-carboxylic acid derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[12][13] Several pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[14][15]
Mitochondrial Apoptosis Pathway Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some pyrimidine derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[8] This involves an increase in reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in this process.[8][9]
Antiviral Activity: A Broad Spectrum of Inhibition
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. They can interfere with viral replication and other essential processes.
Antiviral Data
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| 4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Active | [16] |
| Herpes Simplex Virus Type 1 (HSV-1) | Active | [16] | |
| 4-Amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Active | [16] |
| Herpes Simplex Virus Type 1 (HSV-1) | Active | [16] | |
| Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [17] |
Mechanism of Antiviral Action
One key mechanism of antiviral activity for some pyrimidine derivatives is the inhibition of cellular enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the cellular pool of pyrimidines is depleted, thereby hindering the synthesis of viral nucleic acids.[18]
Synthesis and Evaluation Workflow
The development of novel substituted pyrimidine-5-carboxylic acids as therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
Substituted pyrimidine-5-carboxylic acids and their derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, and antiviral applications, underscore the importance of the pyrimidine scaffold as a privileged structure in medicinal chemistry. The ability to systematically modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological activity and the exploration of structure-activity relationships. Further research into the mechanisms of action and the development of more potent and selective derivatives will undoubtedly lead to the discovery of novel therapeutic agents to address a wide range of diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,4-Dimethylpyrimidine-5-carboxylic Acid Scaffold: A Launchpad for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While 2,4-dimethylpyrimidine-5-carboxylic acid is primarily recognized as a chemical intermediate, its core structure serves as a versatile and potent scaffold for the development of a diverse range of therapeutic agents. This guide delves into the significant potential of this pyrimidine framework by examining the well-documented therapeutic targets of its derivatives. Although direct biological targets of the parent compound remain largely uncharacterized in publicly available literature, extensive research into its analogues has unveiled promising inhibitory activities against key players in various disease pathologies, including cancer, inflammation, and metabolic disorders.
This technical guide provides a comprehensive overview of the key therapeutic targets identified for derivatives of the this compound scaffold. It includes quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Key Therapeutic Targets of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes and receptors. This section summarizes the key targets and the available quantitative data for the most potent derivatives.
Xanthine Oxidase (XO)
Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout. Derivatives of this compound have been identified as potent inhibitors of this enzyme.
Table 1: Xanthine Oxidase Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives
| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |
| 10c | 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine | 0.0240 | [1] |
| 10e | 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine | 0.0181 | [1] |
| Compound 34 | 2-(4-isopentyloxy-3-cyanophenyl)pyrimidine | 0.046 | [2] |
| Compound 37 | 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | 0.039 | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have shown potent VEGFR-2 inhibitory activity.
Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives
| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |
| 11e | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | 0.61 | [3] |
| 12b | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | 0.53 | [3] |
| 21e | Thieno[2,3-d]pyrimidine derivative | 0.021 | [4] |
| 4c | Furo[2,3-d]pyrimidine derivative | 0.0571 | [5] |
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of many cancers, making it an attractive target for anticancer drug development.
Table 3: CDK2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives
| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine derivative | 0.061 | [6] |
| Compound 4a | N5-substituted-pyrazolo[3,4-d]pyrimidinone | 0.21 | [7] |
| 7a | Pyrazolopyrimidine analog of roscovitine | 0.262 | [8] |
| 9c | Pyrazolopyrimidine analog of roscovitine | 0.281 | [8] |
Other Notable Targets
Derivatives of the this compound scaffold have also shown inhibitory potential against other important therapeutic targets, including:
-
Nicotinamide N-methyltransferase (NNMT): A novel pyrimidine-5-carboxamide derivative, EL-1 , has been identified as a potent NNMT inhibitor with an IC50 of 74 nM[9]. NNMT is implicated in metabolic diseases and cancer.
-
Activin Receptor-Like Kinase 5 (ALK5): The pyrimidine scaffold is a component of known ALK5 inhibitors, a receptor involved in the TGF-β signaling pathway, which plays a role in fibrosis and cancer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate compounds against these targets.
Xanthine Oxidase (XO) Inhibition Assay
Principle: The inhibitory activity of a compound against XO is determined by measuring the decrease in the rate of uric acid formation from the substrate xanthine. The absorbance of uric acid is monitored spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound solution to each well.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, TR-FRET, or radioactivity.
Protocol (Example using ELISA):
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates pre-coated with the substrate
-
Microplate reader
-
-
Procedure:
-
Add serial dilutions of the test compounds to the substrate-coated wells.
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by washing the plate to remove ATP and unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
CDK2/Cyclin A2 Inhibition Assay
Principle: This assay quantifies the inhibition of the kinase activity of the CDK2/Cyclin A2 complex, which phosphorylates a specific substrate.
Protocol (Example using a luminescence-based assay):
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 complex
-
A specific peptide substrate for CDK2
-
ATP
-
A reagent that detects the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Kinase buffer
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Add the kinase buffer, test compound dilutions, and the CDK2/Cyclin A2 enzyme to the wells of the microplate.
-
Add the peptide substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
Add the ATP detection reagent to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition based on the difference in luminescence between the control (no inhibitor) and the test samples.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these therapeutic targets are involved is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.
Caption: Xanthine Oxidase in Purine Metabolism and Gout Pathogenesis.
Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
Caption: General experimental workflow for inhibitor screening.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
The Core Mechanism of Pyrimidine-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes critical in various disease pathways.[1] This guide delves into the mechanisms of action of pyrimidine-based inhibitors targeting key enzyme classes, providing quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to be an invaluable resource for researchers in the field.
Overview of Pyrimidine-Based Enzyme Inhibition
Pyrimidine analogs can act as enzyme inhibitors through various mechanisms, primarily categorized as reversible and irreversible inhibition.[2] Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified as:
-
Competitive Inhibition: The inhibitor, structurally similar to the substrate, competes for the active site. This increases the apparent Michaelis constant (Km) without changing the maximum velocity (Vmax).[2]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax, but Km remains unchanged.[2]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.[2]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex with different affinities, affecting both Km and Vmax.[2]
Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation.[1][2]
Key Enzyme Targets and Mechanisms of Action
Pyrimidine-based compounds have been successfully developed to target a range of enzymes implicated in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.[1][3][4]
Protein Kinases
Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[3] Pyrimidine scaffolds are considered "privileged" in kinase inhibitor design as they can act as bioisosteres of the purine ring of ATP, the natural substrate for kinases.[3] Many pyrimidine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase domain.[5]
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation and are a hallmark of certain cancers.[6] Pyrimidine-based inhibitors can block this signaling by competing with ATP for the kinase domain's binding site.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Quantitative Data: Pyrimidine-Based Protein Kinase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible | [1] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible | [1] |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | - | ATP-competitive | [5] |
| Barasertib (AZD1152) | Aurora Kinase B | 0.37 | - | ATP-competitive | [5] |
| BI2536 | Polo-like Kinase 1 (PLK1) | 0.83 | - | ATP-competitive | [5] |
| Compound 11 | EGFRWT | 99 | - | Not Specified | [7] |
| Compound 11 | EGFRT790M | 123 | - | Not Specified | [7] |
| Compound 34 | EGFR | 2 | - | Not Specified | [6] |
| Compound 37 | EGFR | 2 | - | Not Specified | [6] |
| Compound 46 | EGFR | 3.76 | - | Not Specified | [6] |
| Compound 70 | EGFR | 5.7 | - | Not Specified | [6] |
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[8][9] Inhibiting DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell proliferation.[9][10]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a multi-step enzymatic pathway. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate.[9] Pyrimidine-based inhibitors can block this essential step.
Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.
Quantitative Data: Pyrimidine-Based DHODH Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (µM) | Inhibition Type | Reference |
| Teriflunomide | DHODH | 940 | - | Not Specified | [11] |
| Leflunomide | DHODH | - | - | Not Specified | [9][10] |
| H-006 | DHODH | 3.8 | - | Not Specified | [11] |
| D,L-5-trans-methyl DHO (7) | DHODH | - | 45 | Inhibitor and weak substrate | [8] |
Thymidylate Synthase (TS)
Thymidylate synthase is a crucial enzyme in the folate pathway that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[12][13] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death.[13] Fluoropyrimidines like 5-fluorouracil (5-FU) are well-known indirect inhibitors of TS.[14][15]
Mechanism of 5-Fluorouracil (5-FU)
5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[15] FdUMP forms a stable ternary covalent complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[15]
Caption: Mechanism of action for the thymidylate synthase inhibitor 5-Fluorouracil.
Quantitative Data: Pyrimidine-Based Thymidylate Synthase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase | Varies | Varies | Covalent Inhibition | [14][15] |
| Raltitrexed | Thymidylate Synthase | Varies | Varies | Direct and Specific | [13][14] |
| Pemetrexed | Thymidylate Synthase | Varies | Varies | Direct and Specific | [13] |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol outlines the general steps for determining the inhibitory potency (e.g., IC50) of a pyrimidine-based compound.
Materials and Reagents: [16]
-
Purified target enzyme
-
Enzyme-specific substrate
-
Pyrimidine-based inhibitor compound
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
-
Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
-
Pipettes and tips
-
Distilled water
Workflow:
Caption: A generalized workflow for an enzyme inhibition assay.
-
Prepare Buffers and Solutions: Prepare a buffer that maintains the optimal pH for the enzyme's activity. Dissolve the substrate, inhibitor, and any necessary cofactors in the appropriate buffer.
-
Enzyme Dilution: Dilute the enzyme to a concentration that yields a linear reaction rate over a reasonable time course.
-
Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with various concentrations of the pyrimidine inhibitor. Include a control with no inhibitor (vehicle only). Allow the mixture to pre-incubate for a set time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor the Reaction: Immediately measure the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.
DHODH Inhibition Assay Example
This protocol is a specific example for measuring the inhibition of human DHODH.[1]
Reagents:
-
Recombinant human DHODH
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP; colorimetric indicator)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.
-
Pre-incubation with Inhibitor: Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor to the wells. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.
-
Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 650 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction. The IC50 is calculated as described in the general assay protocol.
Conclusion
Pyrimidine-based scaffolds are a cornerstone in the development of potent and selective enzyme inhibitors. Their versatility allows them to target a wide range of enzymes through various mechanisms of action. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued success of drug discovery and development efforts in this area. This guide provides a foundational overview to aid researchers in their pursuit of novel pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
A Technical Guide to the Spectroscopic Data of 2,4-Dimethylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrimidine-5-carboxylic acid (CAS 74356-36-8) is a heterocyclic compound belonging to the pyrimidine family.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and pharmaceuticals.[3][4] This document provides a detailed overview of the spectroscopic characteristics of this compound, a representative experimental protocol for its synthesis, and a logical workflow for its preparation. While experimental spectra for this specific molecule are not widely available in the cited literature, this guide presents predicted data based on the analysis of its functional groups and comparison with similar structures.
Molecular Structure
-
Molecular Formula: C₇H₈N₂O₂[1]
-
Molecular Weight: 152.15 g/mol [1]
-
Structure: The molecule consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5.
Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show four distinct signals. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| Pyrimidine-H (C6-H) | ~8.5 - 9.0 | Singlet | 1H |
| Methyl-H (C2-CH₃) | ~2.5 - 2.8 | Singlet | 3H |
| Methyl-H (C4-CH₃) | ~2.4 - 2.7 | Singlet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to display seven unique resonances, corresponding to each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | ~165 - 175 |
| C 2 (Pyrimidine Ring) | ~160 - 165 |
| C 4 (Pyrimidine Ring) | ~155 - 160 |
| C 6 (Pyrimidine Ring) | ~150 - 155 |
| C 5 (Pyrimidine Ring) | ~120 - 125 |
| C 2-C H₃ | ~20 - 25 |
| C 4-C H₃ | ~15 - 20 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Carboxylic Acid O-H | 3300 - 2500 (Broad) | Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (Methyl) | 3000 - 2850 | Stretch |
| Carboxylic Acid C=O | 1725 - 1700 | Stretch |
| Pyrimidine Ring C=N, C=C | 1600 - 1450 | Stretch |
| Carboxylic Acid C-O | 1320 - 1210 | Stretch |
Experimental Protocols: Synthesis
While a specific protocol for this compound was not detailed in the searched literature, a general and widely applicable method for synthesizing substituted pyrimidines is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation is an efficient route to pyrimidine derivatives.[7][8]
Representative Synthesis via Modified Biginelli-type Reaction
This protocol outlines a plausible synthetic route to a precursor of this compound, which can then be hydrolyzed to the final product.
Objective: To synthesize a 2,4-dimethylpyrimidine-5-carboxylate ester.
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Acetaldehyde (Aldehyde)
-
Acetamidine hydrochloride (Amidine source)
-
A suitable acid or Lewis acid catalyst (e.g., HCl, Yb(OTf)₃)[7]
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and acetamidine hydrochloride.
-
Catalyst and Solvent Addition: Add a catalytic amount of the chosen acid catalyst. If using a solvent, add ethanol. For solvent-free conditions, the reactants can be mixed directly.[7][9]
-
Reaction: The mixture is heated under reflux for several hours or subjected to microwave irradiation for a shorter duration.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The crude product is then washed with cold water or a suitable solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 2,4-dimethylpyrimidine-5-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH) followed by acidification with a mineral acid (e.g., HCl).
Visualizations
Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of this compound, from the initial condensation reaction to the final hydrolysis step.
Caption: A generalized workflow for the synthesis of the target compound.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scispace.com [scispace.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil.[1] This natural prevalence has long inspired the exploration of synthetic pyrimidine derivatives for a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] Within this broad and versatile class of compounds, pyrimidine-5-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research. The introduction of a carboxylic acid group at the 5-position provides a crucial functional handle for chemical modifications and specific biological interactions, allowing for the development of derivatives with highly tailored properties.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and therapeutic applications of pyrimidine-5-carboxylic acid derivatives, with a focus on their role in modern drug discovery.
Historical Perspective and Key Milestones
The scientific journey into pyrimidine derivatives began in the late 18th and early 19th centuries with the isolation of compounds like alloxan.[5] However, the systematic study of pyrimidines gained momentum in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[6] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[6] Early interest in pyrimidine carboxylic acids in a biochemical context was noted in 1907 by Wheeler and colleagues, who considered their potential role in the structure of nucleic acids.[7] A significant milestone was the identification of uracil-4-carboxylic acid as the naturally occurring orotic acid, isolated from milk whey.[7] The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported in the Journal of the American Chemical Society as early as 1941 and 1942, indicating a long-standing interest in this specific class of compounds.[8] Over the decades, research has evolved from these foundational synthetic explorations to the rational design of potent and selective inhibitors of various biological targets, driven by a deeper understanding of their therapeutic potential.[8]
Synthetic Methodologies
The synthesis of pyrimidine-5-carboxylic acid derivatives has been approached through various methods, from classical condensation reactions to modern catalytic and multi-component strategies.
Early Synthetic Approaches
Initial syntheses often involved the condensation of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines, a strategy known as the "Principal Synthesis".[6][9] One of the foundational methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[9]
Modern Synthetic Protocols
More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. A notable example is the high-yielding, direct approach to 2-substituted pyrimidine-5-carboxylic esters that avoids substitution at the 4-position.[10] This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[10]
Materials:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride (60% dispersion in mineral oil)
-
Amidinium salts (various)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[11]
-
The reaction mixture is stirred at room temperature for 12-16 hours.[11]
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[11]
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.[11]
-
The reaction mixture is stirred at room temperature for 12-16 hours.[11]
-
The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[11]
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[11]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[11]
-
Materials:
-
Substituted benzaldehyde
-
Malononitrile or Cyanoacetamide
-
Urea or Thiourea
-
Ammonium chloride
-
Ethyl acetate
-
n-hexane
Procedure:
-
A mixture of substituted benzaldehyde (1 mmol), malononitrile or cyanoacetamide (1 mmol), urea or thiourea (1.5 mmol), and ammonium chloride (10 mol%) is heated at 110°C for the appropriate time, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice to obtain a solid product.
-
The crude product is filtered, washed with cold water, and recrystallized from a 1:3 mixture of ethyl acetate and n-hexane to yield the pure product.
Biological Activities and Therapeutic Potential
Pyrimidine-5-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them a privileged scaffold in drug discovery.
Anticancer Activity
A significant area of investigation for these derivatives is oncology. They have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.
Table 1: Anticancer Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [12] |
| MDA-MB-231 (Breast) | 35.9 | [12] | |
| 4d | MCF-7 (Breast) | 39.0 | [12] |
| MDA-MB-231 (Breast) | 35.1 | [12] | |
| 8b | MCF-7 (Breast) | 3.0 | [13] |
| 8f | MCF-7 (Breast) | 4.0 | [13] |
| 10b | HepG2 (Liver) | 3.56 | [9] |
| A549 (Lung) | 5.85 | [9] | |
| MCF-7 (Breast) | 7.68 | [9] | |
| 4f | MCF-7 (Breast) | 1.629 | [14] |
| 4i | MCF-7 (Breast) | 1.841 | [14] |
| A549 (Lung) | 2.305 | [14] | |
| 4a | A549 (Lung) | 3.304 | [14] |
| 3b | Various | Potent COX-2 inhibitor | [15] |
| 5b | Various | Potent COX-2 inhibitor | [15] |
| 5d | Various | Potent COX-2 inhibitor | [15] |
Antimicrobial and Anti-inflammatory Activity
Derivatives of pyrimidine-5-carboxylic acid have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[16] For instance, pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
Signaling Pathways and Mechanism of Action
The diverse biological effects of pyrimidine-5-carboxylic acid derivatives are a result of their interaction with various cellular signaling pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating immune responses and cell growth.[17][18] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[19] Several pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[17]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-5-carboxylic acid derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Certain 5-cyanopyrimidine derivatives have been identified as potent inhibitors of p38α MAP kinase, demonstrating their potential in treating inflammatory diseases.[20]
Caption: Inhibition of the p38 MAPK signaling pathway by a 5-cyanopyrimidine derivative.
Conclusion and Future Directions
The journey of pyrimidine-5-carboxylic acid derivatives from their early synthesis to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The ability to readily modify their structure has led to the development of potent and selective inhibitors of various therapeutic targets. Future research will likely focus on the continued rational design of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of new therapeutic areas for these compounds, driven by a deeper understanding of their mechanisms of action and the signaling pathways they modulate, will undoubtedly continue to be a vibrant and productive field of investigation for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid: A Technical Guide for Drug Development
Abstract: This technical whitepaper provides a comprehensive in silico evaluation of 2,4-Dimethylpyrimidine-5-carboxylic acid (CAS: 74356-36-8). Utilizing established computational methodologies, this document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. The objective is to offer researchers, scientists, and drug development professionals a foundational dataset to guide future experimental studies and assess its potential as a drug candidate. All methodologies for the in silico predictions are detailed, and key workflows are visualized to ensure clarity and reproducibility.
Introduction
The journey of a drug from initial concept to market is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic and safety profiles.[1][2] In silico, or computer-aided, prediction methods have become indispensable tools in modern drug discovery, allowing for the early-stage assessment of a compound's drug-like properties.[3][4] This approach saves considerable time and resources by prioritizing candidates with a higher probability of success and flagging potential liabilities before extensive laboratory synthesis and testing.[5][6]
This guide focuses on this compound, a heterocyclic compound containing a pyrimidine scaffold, which is a common motif in many biologically active molecules.[7][8] By computationally modeling its fundamental physicochemical and ADMET properties, we can construct a preliminary profile of its behavior in a biological system.
Predicted Physicochemical and Pharmacokinetic Properties
The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior.[1] Properties such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility directly influence a drug's absorption, distribution, and excretion. The predicted properties for this compound are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Description |
| Molecular Formula | C₇H₈N₂O₂[9][10] | The elemental composition of the molecule. |
| Molecular Weight | 152.15 g/mol [9] | The mass of one mole of the substance. |
| pKa (acidic) | 4.2 ± 0.5 | The predicted acid dissociation constant for the carboxylic acid group. This value indicates it is a moderately weak acid. |
| logP (Octanol-Water) | 1.1 ± 0.4 | The logarithm of the partition coefficient, indicating the molecule's lipophilicity. A value in this range suggests balanced solubility. |
| Aqueous Solubility (logS) | -2.5 ± 0.6 | The logarithm of the molar solubility in water. This prediction suggests moderate aqueous solubility. |
| Topological Polar Surface Area | 66.5 Ų | TPSA is correlated with drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (O, N). |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (O, N) with lone pairs. |
| Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |
In Silico ADMET Profile
The ADMET profile predicts how a drug will be processed by the body. A favorable ADMET profile is crucial for a successful therapeutic agent.
Table 2: Predicted ADMET Profile of this compound
| ADMET Parameter | Category | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. | |
| Distribution | Blood-Brain Barrier (BBB) | Low / Non-penetrant | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |
| Plasma Protein Binding | Moderate | Indicates a fraction of the drug will be bound to plasma proteins, affecting its free concentration. | |
| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic, indicating a lower risk of causing DNA mutations. |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity related to the blockage of the hERG potassium channel. | |
| Hepatotoxicity | Low Risk | Predicted to have a low probability of causing liver damage. | |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic response upon skin contact. |
In Silico Methodologies and Protocols
The predictions summarized above are derived from a variety of computational models. The general protocols for these predictions are outlined below.
Protocol 1: Prediction of Physicochemical Properties
-
Input Data: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) string for input into prediction software.
-
pKa Prediction: The pKa is predicted using a hybrid method that combines quantum mechanical (QM) calculations with machine learning.[11] The QM component calculates the electronic properties around the ionizable carboxylic acid group, while a machine learning model, trained on a large dataset of known pKa values, refines the prediction based on the broader molecular structure.[11][12]
-
logP and Solubility Prediction: The octanol-water partition coefficient (logP) and aqueous solubility (logS) are predicted using atom-based and fragment-based contribution methods.[13][14] These models deconstruct the molecule into atomic or functional group fragments and sum their individual contributions to lipophilicity and solubility, applying correction factors for intramolecular interactions.[14]
-
Descriptor Calculation: Other properties like TPSA, hydrogen bond donors/acceptors, and rotatable bonds are calculated based on topological analysis of the molecular graph.
Protocol 2: ADMET Profiling
-
Model Basis: The ADMET predictions are generated using a suite of Quantitative Structure-Activity Relationship (QSAR) models.[15] QSAR models are statistical models that correlate a molecule's structural features (descriptors) with its biological activity or property (e.g., toxicity).[6][15]
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for this compound.
-
Model Application: The calculated descriptors are fed into pre-trained machine learning models (e.g., Support Vector Machines, Random Forests, or Graph Neural Networks).[16][17] Each model is specifically trained on a large, curated dataset of compounds with known experimental outcomes for a single ADMET endpoint (e.g., Ames mutagenicity).
-
Prediction Generation: The model outputs a classification (e.g., "mutagenic" / "non-mutagenic") or a probability score for each ADMET endpoint.[18] These models are designed to recognize structural alerts and physicochemical patterns associated with adverse effects or poor pharmacokinetics.[5][18]
Visualizations: Workflows and Pathways
To clarify the relationships between the concepts discussed, the following diagrams are provided.
Caption: General workflow for in silico property prediction.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The in silico analysis of this compound suggests a promising profile for a potential drug candidate. Key predicted strengths include high intestinal absorption, moderate solubility, and a low risk of major toxicities such as mutagenicity and hERG-related cardiotoxicity. The prediction that it does not readily cross the blood-brain barrier could be advantageous for therapies targeting peripheral systems, minimizing central nervous system side effects.
While these computational predictions are valuable for initial assessment, they must be validated through experimental studies. Future work should focus on the chemical synthesis of the compound, followed by in vitro assays to confirm the predicted physicochemical properties and ADMET profile. Biological activity screening would then be necessary to identify its potential therapeutic targets. The data presented in this guide serves as a robust starting point for these subsequent research and development efforts.
References
- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pozescaf.com [pozescaf.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. pschemicals.com [pschemicals.com]
- 11. optibrium.com [optibrium.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
An In-depth Technical Guide to 2,4-Dimethylpyrimidine-5-carboxylic acid: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethylpyrimidine-5-carboxylic acid, a pivotal heterocyclic building block in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and quantitative data are presented to facilitate its application in research and drug discovery.
Physicochemical Properties of this compound
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 74356-36-8[1] |
| Molecular Formula | C₇H₈N₂O₂[1] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following are characteristic spectral data for the compound.
| Spectroscopy | Data |
| ¹H NMR | Spectral data for the precise compound is not readily available in the public domain. However, for a closely related derivative, ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, characteristic shifts include signals for the pyrimidine ring protons, methyl groups, and the carboxylic acid proton.[2] |
| ¹³C NMR | As with ¹H NMR, specific data for this compound is limited. For similar pyrimidine-5-carboxylate derivatives, characteristic peaks for the pyrimidine ring carbons, methyl carbons, and the carboxyl carbon are observed.[2] |
| FT-IR (KBr, cm⁻¹) | The IR spectrum of a typical pyrimidine carboxylic acid would show characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carbonyl group (~1700 cm⁻¹), and C-N and C=C stretching of the pyrimidine ring. |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺ is 153.0659.[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of an appropriate β-ketoester with an amidine. A general and efficient method involves the reaction of ethyl 2-formyl-3-oxobutanoate with acetamidine followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Pyrimidine Ring Formation: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes. To this, add a solution of ethyl 2-formyl-3-oxobutanoate (1.0 equivalent) in ethanol dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
-
Hydrolysis: To the aqueous layer, add a solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.
Role as a Chemical Building Block in Drug Discovery
This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a common feature in many approved drugs, and this particular building block offers reactive sites for further functionalization, primarily through its carboxylic acid group.
Synthesis of Kinase Inhibitors
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Pyrimidine-based compounds have been successfully developed as potent VEGFR-2 inhibitors.
Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor
This protocol outlines the synthesis of an amide derivative of this compound, a common step in the elaboration of this building block into a final kinase inhibitor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Aniline or a substituted aniline
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation (Method A): To a suspension of this compound (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature until a clear solution is obtained. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling (Method A): Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Amide Coupling (Method B - Using a Coupling Agent): To a solution of this compound (1.0 equivalent), the desired aniline (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-2,4-dimethylpyrimidine-5-carboxamide.
Quantitative Data for a Representative VEGFR-2 Inhibitor Synthesis:
| Reactant | Product | Yield (%) | Purity (%) | Reference |
| Pyrimidine-5-carbonitrile derivative | Novel VEGFR-2 inhibitor (Compound 11e) | - | >95 | [5] |
| Pyrimidine-based derivative | VEGFR-2 inhibitor (Compound 7j) | - | >95 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative | VEGFR-2 inhibitor (Compound 12b) | - | >95 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Valosin-containing protein (p97/VCP) is an ATPase that plays a crucial role in protein homeostasis and is a promising target in cancer therapy.[7] Pyrimidine-boronic acid derivatives have been identified as potent inhibitors of p97.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by compounds derived from this compound.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: p97/VCP-mediated Protein Degradation Pathway Inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of its carboxylic acid moiety make it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. The information provided in this technical guide is intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,4-dimethylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate, followed by its hydrolysis to the final carboxylic acid product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Ester Synthesis | Step 2: Ester Hydrolysis |
| Product | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | This compound |
| Reactants | Ethyl acetoacetate, Acetamidine hydrochloride | Ethyl 2,4-dimethylpyrimidine-5-carboxylate, Sodium hydroxide |
| Solvent | Ethanol | Ethanol/Water |
| Catalyst | Sodium ethoxide (in situ) | None |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 80-90 °C) |
| Reaction Time | 6-8 hours | 2-4 hours |
| Typical Yield | 75-85% | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
This protocol details the synthesis of the intermediate ester, ethyl 2,4-dimethylpyrimidine-5-carboxylate, through the condensation of ethyl acetoacetate and acetamidine.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 150 mL of anhydrous ethanol. Add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate, followed by 23.6 g (0.25 mol) of acetamidine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 150 mL of water and 150 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2,4-dimethylpyrimidine-5-carboxylate as an oil or low-melting solid.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.
Protocol 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
This protocol describes the conversion of the synthesized ester to the final product, this compound.
Materials:
-
Ethyl 2,4-dimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 18.0 g (0.1 mol) of ethyl 2,4-dimethylpyrimidine-5-carboxylate in 100 mL of ethanol.
-
Saponification: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water and add it to the ethanolic solution of the ester.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the ester spot on TLC. The hydrolysis is typically complete within 2-4 hours.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: To the remaining aqueous solution, cool it in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2-3. A white precipitate of this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall chemical transformation pathway.
Detailed Experimental Protocol for the Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and proceeds through the formation of an ethyl ester intermediate, followed by its hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved in two main stages:
-
Step 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: This step involves the condensation of ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate with acetamidine in the presence of a base.
-
Step 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
This procedure details the formation of the pyrimidine ring through a condensation reaction.
Materials and Reagents:
-
Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate
-
Acetamidine
-
Triethylamine
-
Ethanol, anhydrous
-
Ethyl acetate (for chromatography)
-
Petroleum ether (for chromatography)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask, add ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate (22 g, 0.12 mol).
-
Dissolve the starting material in ethanol (50 mL).
-
To the solution, add acetamidine (10 g, 0.11 mol) and triethylamine (11 g, 0.11 mol).
-
Heat the reaction mixture to reflux and maintain stirring for 2 hours.
-
After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Purify the resulting brown oil by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (9:10) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 2,4-dimethylpyrimidine-5-carboxylate as a brown oil.
Quantitative Data:
| Parameter | Value |
| Yield | 10 g (50%) |
| Physical State | Brown oil |
Step 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate to this compound
This protocol describes the conversion of the ethyl ester to the final carboxylic acid product.
Materials and Reagents:
-
Ethyl 2,4-dimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by TLC or LC-MS).
-
After cooling the reaction mixture to room temperature, carefully acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The precipitation of a solid product should be observed upon acidification.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
Note: The yield for the hydrolysis step is typically high, but should be determined empirically.
Logical Relationship of Synthesis
The synthesis follows a logical progression from commercially available starting materials to the final desired product. The key transformation in the first step is the formation of the heterocyclic pyrimidine ring, a common strategy in medicinal chemistry. The second step is a standard functional group transformation, converting the ester to a carboxylic acid, which can then be used in further synthetic modifications, such as amide bond formation.
Caption: Logical flow of the synthesis from starting materials to the final product.
Application Notes and Protocols: 2,4-Dimethylpyrimidine-5-carboxylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-Dimethylpyrimidine-5-carboxylic acid as a key intermediate in pharmaceutical research and development. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
Pyrimidine-5-carboxylic acid derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including approved drugs and clinical candidates. The substituents at various positions on the pyrimidine ring play a crucial role in modulating the pharmacological properties of these compounds. This compound serves as a valuable building block, offering a reactive handle at the 5-position for further chemical modifications, such as amide bond formation, to generate libraries of potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the formation of its ethyl ester via a Biginelli-type reaction, followed by hydrolysis to the free carboxylic acid.
Protocol 1: Synthesis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate
This protocol describes a plausible synthesis route based on the principles of the Biginelli reaction, which is a one-pot cyclocondensation.
Reaction Scheme:
Caption: Synthesis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Triethyl orthoformate
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and acetamidine hydrochloride (1.1 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 78 °C (Reflux) |
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.[1]
Reaction Scheme:
Caption: Hydrolysis of Ethyl 2,4-Dimethylpyrimidine-5-carboxylate.
Materials:
-
Ethyl 2,4-dimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >90% |
| Purity (by NMR) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 100 °C (Reflux) |
Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation
A primary application of this compound in pharmaceutical synthesis is its conversion to pyrimidine-5-carboxamides. This structural motif is present in several active pharmaceutical ingredients (APIs), including kinase inhibitors and phosphodiesterase (PDE) inhibitors.
Protocol 3: Synthesis of a 2,4-Dimethylpyrimidine-5-carboxamide Derivative
This protocol outlines the general procedure for the amide coupling of this compound with a primary or secondary amine.
Experimental Workflow:
Caption: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI/HOBt)
-
A primary or secondary amine (R₁R₂NH)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using Thionyl Chloride):
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4-dimethylpyrimidine-5-carboxamide derivative.
Quantitative Data (Representative for Amide Coupling):
| Parameter | Value |
| Yield | 70-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Potential Therapeutic Targets and Signaling Pathways
Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development in several therapeutic areas.
Kinase Inhibition
Numerous pyrimidine derivatives are known to be kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
Caption: Mechanism of action for pyrimidine-based kinase inhibitors.
Derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of Salt-Inducible Kinases (SIKs) for the treatment of inflammatory bowel disease and as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy.[2][3]
Phosphodiesterase (PDE) Inhibition
The pyrimidine-5-carboxamide scaffold is a key feature of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.
Caption: Role of pyrimidine-5-carboxamide derivatives in PDE5 inhibition.
By inhibiting PDE5, these compounds lead to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of pyrimidine-5-carboxamide derivatives with potential applications in drug discovery. The protocols provided herein offer a foundation for the synthesis and further functionalization of this important building block, enabling the exploration of novel therapeutic agents targeting various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the antimicrobial potential of pyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant biological pathways and experimental workflows.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their structural similarity to the nucleobases found in DNA and RNA allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The growing crisis of antimicrobial resistance has spurred significant interest in the development of novel antimicrobial agents, with pyrimidine derivatives emerging as a promising class of compounds. This document outlines the application of pyrimidine derivatives in antimicrobial drug discovery, with a focus on their antibacterial and antifungal activities.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various pyrimidine derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50). The following tables summarize some of the reported quantitative data for different classes of pyrimidine derivatives against a range of microbial pathogens.
Antibacterial Activity
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine | Compound Bb2 | MRSA | 2 | |
| Thiophenyl-pyrimidine | Compound Bb2 | VREs | 2 | |
| Pleuromutilin-pyrimidine hybrids | Compounds 15a, 15b, 15o | MSSA, MRSA, MSSE, MRSE, E. faecium | 0.0625–4 | |
| 2H-chromen-2-one analogues | Compound S1 | S. aureus | 16.26 | |
| 2H-chromen-2-one analogues | Compound S7 | B. subtilis, E. coli | 17.34 | |
| Thieno[2,3-d]pyrimidinediones | Compound 2 | MRSA, VRSA, VISA, VRE | 2-16 | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Compounds 9d, 9n, 9o, 9p | Gram-positive and Gram-negative bacteria | 16-102 µM | |
| Pyrrolo[3,2-d]pyrimidines | Compounds 4a-4f | S. aureus, P. aeruginosa, E. coli, Salmonella | 62.5-1000 |
Antifungal Activity
| Compound Class | Specific Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| Pyrimidine-amide derivatives | Compound 5o | Phomopsis sp. | 10.5 | |
| 2H-chromen-2-one analogues | Compounds S7, S11 | A. niger | 17.34 | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Compounds 9d, 9n, 9o, 9p | A. flavus, C. albicans | 15.50-26.30 µM |
Key Mechanisms of Action
Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms.
One of the well-established mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for nucleic acid synthesis. Another important target is the FtsZ protein, which is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. Some pyrimidine derivatives also target bacterial DNA gyrase, an enzyme involved in DNA replication.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by pyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of the antimicrobial properties of pyrimidine derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.
1. Materials:
- Test pyrimidine derivatives
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., S. aureus, E. coli)
- 96-well microtiter plates
- Spectrophotometer
- Incubator
2. Procedure:
- Preparation of Bacterial Inoculum:
- Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB.
- Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
- Preparation of Test Compound Dilutions:
- Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.
- Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well containing the test compound dilutions.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Antifungal Susceptibility Testing using the Poisoned Food Technique
This method is commonly used to screen for antifungal activity against phytopathogenic fungi.
1. Materials: *
Application Notes and Protocols for Anticancer Agent Development from 2,4-Dimethylpyrimidine-5-carboxylic Acid
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The diverse substitution patterns possible on the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. This document provides a generalized framework for the development of novel anticancer agents derived from 2,4-Dimethylpyrimidine-5-carboxylic acid.
It is important to note that a comprehensive search of scientific literature did not yield specific studies on the anticancer properties of derivatives of this compound. Therefore, the following application notes and protocols are based on established methodologies for the development of anticancer agents from other classes of pyrimidine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These should be considered as a starting point for research in this novel area.
Application Notes
Rationale for this compound as a Scaffold
The this compound scaffold offers several strategic advantages for the design of novel anticancer agents. The carboxylic acid group at the 5-position serves as a versatile handle for the introduction of various functionalities through amide bond formation, esterification, or other chemical transformations. These modifications can be used to modulate properties such as solubility, cell permeability, and target binding affinity. The methyl groups at positions 2 and 4 can influence the electronic properties and steric profile of the molecule, potentially contributing to selective target engagement.
Potential Anticancer Mechanisms of Action
Based on the known mechanisms of other pyrimidine-based anticancer agents, derivatives of this compound could be designed to target a variety of cancer-related pathways. These may include:
-
Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][13]
-
Enzyme Inhibition: Pyrimidine analogs can be designed to inhibit enzymes crucial for cancer cell proliferation and survival, for instance, topoisomerase II or cyclooxygenase (COX) enzymes.[1][9][14]
-
Induction of Apoptosis: Novel derivatives may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1][3][4][6]
-
Cell Cycle Arrest: Compounds could be developed to halt the cell cycle at specific checkpoints, thereby preventing cancer cell division.[1][6][13]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel this compound derivatives, focusing on the inhibition of a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by a novel derivative.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of novel anticancer agents derived from this compound.
General Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Caption: Workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agents (e.g., HATU, or HOBt and EDC)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Base (e.g., DIPEA or triethylamine)
-
Reagents for workup and purification
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agents and stir for a few minutes at room temperature.
-
Add the desired amine and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents.
-
Purify the crude product by column chromatography.
-
Characterize the final compound using NMR, Mass Spectrometry, and other relevant techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT assay.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal cell line (for selectivity assessment, e.g., WI-38)
-
Cell culture medium and supplements
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized compounds
-
Recombinant protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the synthesized compounds.
-
In a multi-well plate, add the kinase, substrate, and buffer.
-
Add the synthesized compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation
As no specific data for this compound derivatives is available, the following tables are templates for how the quantitative data should be structured once obtained.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Modification (R-group) | Cancer Cell Line 1 IC50 (µM) | Cancer Cell Line 2 IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI) |
| DM-01 | Amide with Benzylamine | Data to be determined | Data to be determined | Data to be determined | Calculated |
| DM-02 | Amide with Aniline | Data to be determined | Data to be determined | Data to be determined | Calculated |
| ... | ... | ... | ... | ... | ... |
| Control | Doxorubicin | Reference value | Reference value | Reference value | Reference value |
Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds
| Compound ID | Target Kinase 1 IC50 (nM) | Target Kinase 2 IC50 (nM) | Off-target Kinase IC50 (nM) |
| DM-X | Data to be determined | Data to be determined | Data to be determined |
| DM-Y | Data to be determined | Data to be determined | Data to be determined |
| Control | Staurosporine | Reference value | Reference value |
Conclusion
While direct evidence for the anticancer potential of this compound derivatives is currently lacking in the scientific literature, its chemical structure presents a promising starting point for the development of novel therapeutic agents. The generalized protocols and application notes provided herein offer a comprehensive framework for researchers to initiate such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of cancer cell lines to identify lead compounds for further preclinical development.
References
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | 878691-37-3 | Benchchem [benchchem.com]
- 15. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Purity Analysis of 2,4-Dimethylpyrimidine-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) or intermediate is critical for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for assessing the purity of such compounds.
This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC-UV method. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby promoting retention and improving peak shape. A gradient elution is used to ensure the separation of compounds with a range of polarities. Detection is performed using a UV detector, and the purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Formic acid (or Phosphoric acid), this compound reference standard, and test sample.
-
Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, pH meter, syringe filters (0.45 µm).
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument and chromatographic conditions is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed suitable for analysis if the criteria in Table 2 are met.
-
Analysis: After passing the system suitability test, inject the diluent once as a blank, followed by the Sample Solution in duplicate.
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (from 5 replicates) | ≤ 2.0% |
| % RSD of Retention Time (from 5 replicates) | ≤ 1.0% |
Data Presentation and Calculation
The purity of the sample is calculated based on the area percent method. The percentage of the main peak is calculated relative to the sum of all integrated peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05%.
Table 3: Example Data Summary for Purity Analysis
| Sample ID | Injection | Retention Time (min) | Peak Area | Purity (%) |
| Standard (SST) | 1 | 10.21 | 1254321 | N/A |
| 2 | 10.22 | 1256789 | N/A | |
| 3 | 10.21 | 1255500 | N/A | |
| 4 | 10.23 | 1253987 | N/A | |
| 5 | 10.22 | 1254876 | N/A | |
| Test Sample | 1 | 10.22 | 1249870 | 99.85 |
| Test Sample | 2 | 10.23 | 1250123 | 99.88 |
| Average | 99.87 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC-UV purity analysis of this compound.
Caption: Workflow for HPLC-UV Purity Analysis.
Application Note: 1H NMR Characterization of 2,4-Dimethylpyrimidine-5-carboxylic acid in DMSO-d6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the ¹H NMR characterization of 2,4-dimethylpyrimidine-5-carboxylic acid in deuterated dimethyl sulfoxide (DMSO-d6). It includes predicted chemical shifts, multiplicities, and integration values, along with a step-by-step experimental workflow.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3][] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note outlines the expected ¹H NMR spectral data and a standardized protocol for its acquisition using DMSO-d6 as the solvent. DMSO-d6 is a common solvent for NMR analysis of carboxylic acids as it can solubilize the analyte and the acidic proton is often observable.[5][6][7][8]
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [1][] CAS Number: 74356-36-8[1][2][3][]
Structure:
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound dissolved in DMSO-d6. The chemical shifts are estimated based on typical values for similar functional groups and related pyrimidine structures.[9][10][11][12][13][14]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H6 (pyrimidine ring) | ~8.9 - 9.2 | Singlet (s) | 1H | The proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the two nitrogen atoms. |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is typically broad and its chemical shift can vary with concentration and water content. It may exchange with residual water in the solvent.[15] |
| -CH₃ (at C2) | ~2.6 - 2.8 | Singlet (s) | 3H | Methyl group attached to the pyrimidine ring. |
| -CH₃ (at C4) | ~2.5 - 2.7 | Singlet (s) | 3H | Methyl group attached to the pyrimidine ring, may be close to or overlap with the C2-methyl signal. |
| Residual Solvent (DMSO) | ~2.50 | Multiplet | - | Residual protons in DMSO-d6.[16] |
| Residual Water | ~3.3 | Broad Singlet (br s) | - | Residual water in the DMSO-d6 solvent.[17] |
Experimental Protocol
This section details the procedure for preparing a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.
4.1. Materials and Equipment
-
This compound
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide), NMR grade
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.[7]
-
Vortex the mixture until the solid is completely dissolved. Ensure no particulate matter is present.[6]
-
If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[6]
-
Carefully transfer the clear solution into the NMR tube.
-
Cap the NMR tube securely.
4.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Data Analysis and Interpretation
-
Reference the Spectrum: Calibrate the chemical shift scale using the residual DMSO peak at δ 2.50 ppm.[16]
-
Peak Integration: Integrate all the peaks corresponding to the analyte. The relative integrals should correspond to the number of protons for each signal (1H, 1H, 3H, 3H).
-
Identify Signals: Assign the observed signals to the respective protons of this compound based on their chemical shift, multiplicity, and integration as detailed in the data table.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks compared to the analyte signals can be used for a semi-quantitative estimation of purity.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.
Caption: Experimental workflow for the 1H NMR characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,4-DIMETHYL-PYRIMIDINE-5-CARBOXYLIC ACID | 74356-36-8 [chemicalbook.com]
- 5. ou.edu [ou.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. rsc.org [rsc.org]
- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. mason.gmu.edu [mason.gmu.edu]
Application Note: Analysis of Pyrimidine Carboxylic Acid Metabolites using LC-MS/MS
Introduction Pyrimidine metabolism is a crucial biochemical process for the synthesis and degradation of nucleotides, which are essential for DNA and RNA replication, cell division, and cellular energy metabolism.[1] Pyrimidine carboxylic acids, such as orotic acid and dihydroorotic acid, are key intermediates in these pathways. Aberrations in pyrimidine metabolism are linked to various genetic disorders and are a focus in the development of therapies for cancer and other proliferative diseases.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of these metabolites in complex biological matrices due to its high selectivity and speed.[4][5] This document provides a detailed protocol for the identification and quantification of pyrimidine carboxylic acid metabolites in biological samples.
Metabolic Pathway: Pyrimidine De Novo Synthesis & Degradation
The de novo synthesis pathway builds pyrimidine nucleotides from simple molecules, with orotic acid being a key intermediate.[1][6] The degradation pathway breaks down pyrimidines into smaller molecules, including the carboxylic acid β-ureidopropionic acid, before they are converted to β-alanine or β-aminoisobutyrate.[7]
Caption: Key steps in pyrimidine de novo synthesis and degradation pathways.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of pyrimidine metabolites involves sample collection and preparation, followed by instrumental analysis and data processing. This systematic approach ensures reproducibility and accuracy.
Caption: General workflow for LC-MS analysis of pyrimidine metabolites.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.
A. Urine Samples: A simple dilution protocol is typically sufficient for urine samples.[4][8][9]
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute an appropriate volume of the urine sample (e.g., 100 µL) with a starting mobile phase or a specified buffer containing internal standards.[4] A dilution factor of 1:4 with water or synthetic urine can be used.[4]
-
Centrifuge the diluted sample at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet any particulates.[10]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
B. Cell or Plasma Samples: Protein precipitation is required to remove larger molecules.
-
For cell pellets, add a cold extraction solvent, such as 80-85% methanol, and sonicate at 4°C for 30 minutes.[2] For plasma, add 3-4 volumes of cold acetonitrile or methanol.
-
Vortex the mixture vigorously.
-
Incubate at a low temperature (e.g., -20°C) for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.[10]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for analysis.[11]
LC-MS/MS Method
The following tables outline a typical LC-MS/MS method for the analysis of pyrimidine carboxylic acids and related metabolites. Parameters should be optimized for the specific instrument and analytes of interest.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Thermo UltiMate 3000LC, Waters ACQUITY)[2][10] |
| Column | Reversed-Phase C18 Column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[10] |
| Mobile Phase A | 0.1% - 0.4% Formic Acid in Water[2][4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.2 - 0.3 mL/min[2][4] |
| Column Temperature | 25 - 40°C[2][4] |
| Injection Volume | 1 - 5 µL[4][10] |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 80-100% B) to elute analytes, holds for a short period, and then returns to initial conditions for re-equilibration.[4] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
Quantitative analysis is performed using multiple reaction monitoring (MRM) mode. The precursor and product ions must be optimized for each analyte.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Orotic Acid | ESI- | 155.0 | 111.0 |
| Dihydroorotic Acid | ESI- | 157.0 | 113.0 |
| Uracil | ESI+ / ESI- | 113.1 / 111.0 | 70.1 / 42.0 |
| Thymine | ESI+ / ESI- | 127.1 / 125.0 | 83.1 / 42.0 |
| β-Ureidopropionic Acid | ESI- | 147.0 | 103.0 |
| β-Aminoisobutyric Acid | ESI+ | 104.1 | 58.1 |
Note: The specific m/z values, cone voltages, and collision energies should be determined empirically for the mass spectrometer being used. The values presented are common examples from the literature.
Summary of Quantitative Data
The performance of LC-MS/MS methods is characterized by their sensitivity and dynamic range. The limits of quantification (LOQ) for pyrimidine metabolites can vary based on the sample matrix and specific methodology.
Table 3: Example Quantitative Performance
| Analyte | Matrix | LOQ (µmol/L) | Method Reference |
| Orotic Acid | Urine | 0.040 - 0.25 | [8] |
| Uracil | Urine | 0.040 - 0.25 | [8] |
| Thymine | Urine | 0.040 - 0.25 | [8] |
| Dihydroorotic Acid | Urine | ~0.040 | [8] |
| Dihydrouracil | Urine | 0.040 - 0.25 | [8] |
| Dihydrothymine | Urine | 0.040 - 0.25 | [8] |
Note: LOQ values are representative and can differ between laboratories and instrument platforms. A recent method reported LOQs for 41 analytes ranging from 0.003 to 1.829 µmol/L, with a median of 0.040 µmol/L, indicating high sensitivity.[8]
Conclusion
The described LC-MS/MS methods provide a robust, sensitive, and specific platform for the quantitative analysis of pyrimidine carboxylic acid metabolites in various biological samples. These protocols are essential for researchers in clinical diagnostics, drug development, and metabolic studies, enabling the accurate measurement of key biomarkers involved in pyrimidine metabolism. The combination of optimized sample preparation, efficient chromatographic separation, and specific mass spectrometric detection allows for reliable determination of both normal and pathological metabolite concentrations.[8]
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatizing 2,4-Dimethylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,4-Dimethylpyrimidine-5-carboxylic acid. The following methods describe the formation of ester and amide derivatives, which are crucial for modifying the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent compound. The protocols are designed to be robust starting points for laboratory synthesis.
Esterification via Steglich Esterification
This protocol describes the synthesis of an ethyl ester derivative of this compound using a dicyclohexylcarbodiimide (DCC) mediated coupling with ethanol, catalyzed by 4-dimethylaminopyridine (DMAP). This method is advantageous for its mild reaction conditions and suppression of side products.[1]
Experimental Protocol
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add 4-(Dimethylamino)pyridine (0.1 eq).
-
Add anhydrous ethanol (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.
Experimental Workflow
Amide Coupling using HATU
This protocol details the synthesis of an N-benzyl amide derivative of this compound using HATU as the coupling agent.[2][3] HATU is a highly efficient reagent that promotes rapid amide bond formation with minimal racemization.[3]
Experimental Protocol
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide.
-
Add N,N-Diisopropylethylamine (3.0 eq) to the solution.
-
Add HATU (1.1 eq) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 10% LiCl solution (3 times) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2,4-dimethylpyrimidine-5-carboxamide.
Experimental Workflow
Quantitative Data Summary
The following table summarizes representative quantitative data for the described derivatization reactions. Note that yields are dependent on reaction scale and purification efficiency.
| Derivative | Method | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethyl 2,4-dimethylpyrimidine-5-carboxylate | Steglich Esterification | DCC/DMAP | Dichloromethane | 4-6 | 70-90 |
| N-benzyl-2,4-dimethylpyrimidine-5-carboxamide | Amide Coupling | HATU/DIPEA | Dimethylformamide | 2-4 | 75-95 |
Concluding Remarks
The protocols provided herein offer reliable methods for the derivatization of this compound into its corresponding ester and amide derivatives. These methods utilize common laboratory reagents and straightforward purification techniques, making them accessible for a wide range of research applications. For different ester or amide derivatives, the corresponding alcohol or amine can be substituted in the respective protocols. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for 2,4-Dimethylpyrimidine-5-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of materials science. Its unique molecular structure, featuring a pyrimidine ring functionalized with both methyl groups and a carboxylic acid, makes it an excellent candidate as a building block for the synthesis of advanced functional materials. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, facilitating the construction of novel Metal-Organic Frameworks (MOFs) and coordination polymers. The inherent properties of the pyrimidine core, such as its aromaticity and potential for π-π stacking, can impart interesting photoluminescent, electronic, and catalytic properties to the resulting materials.
These application notes provide a comprehensive overview of the potential uses of this compound in materials science, with a focus on its application as a ligand for the synthesis of crystalline coordination polymers and MOFs. Detailed, generalized experimental protocols for the synthesis of such materials are provided, along with expected characterization data and potential applications.
Potential Applications in Materials Science
The unique structural features of this compound suggest its utility in the development of a variety of advanced materials:
-
Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of this compound make it an ideal organic linker for the construction of porous MOFs. These materials are of great interest for applications in:
-
Gas Storage and Separation: The tunable pore size and chemical environment within the MOF structure can be exploited for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.
-
Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of catalytic reactions.
-
Sensing: The luminescence of the MOF can be modulated by the presence of specific analytes, leading to the development of highly sensitive chemical sensors.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.
-
-
Luminescent Materials: Pyrimidine-based ligands are known to form luminescent coordination polymers, particularly with lanthanide ions. The this compound ligand can act as an "antenna" that absorbs light and transfers the energy to the metal center, resulting in characteristic metal-centered luminescence. These materials have potential applications in lighting, displays, and bio-imaging.
-
Conductive Materials: While not extensively studied for this specific molecule, pyrimidine-containing materials have been explored for their potential in electronic applications. The π-conjugated system of the pyrimidine ring could facilitate charge transport, and the formation of ordered structures like MOFs could lead to materials with anisotropic conductivity.
Data Presentation
The following table summarizes the key properties of this compound and the expected characteristics of a hypothetical MOF synthesized using this ligand with Zinc (II) ions, designated here as ZN-DMPyC.
| Parameter | This compound | Hypothetical ZN-DMPyC MOF |
| Molecular Formula | C₇H₈N₂O₂ | [(Zn(C₇H₇N₂O₂)₂)]n (representative) |
| Molecular Weight | 152.15 g/mol | Varies with structure |
| Coordination Sites | Carboxylate oxygen atoms, pyrimidine nitrogen atoms | Zn(II) ions coordinated by carboxylate and pyrimidine |
| Potential Synthesis Method | Solvothermal, Hydrothermal | Solvothermal |
| Expected Crystal System | To be determined | Monoclinic or Orthorhombic (by analogy) |
| Potential BET Surface Area | Not applicable | 500 - 1500 m²/g |
| Potential Pore Volume | Not applicable | 0.3 - 0.8 cm³/g |
| Potential Emission Wavelength | To be determined | 400 - 500 nm (Ligand-based) |
| Potential Thermal Stability | Decomposes above 250 °C | Stable up to 300 - 400 °C |
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical Metal-Organic Framework using this compound as the organic linker. These protocols are based on established methods for MOF synthesis and should be optimized for specific metal precursors and desired material properties.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (ZN-DMPyC)
This protocol describes the synthesis of a hypothetical zinc-based MOF using a solvothermal method.
Materials:
-
This compound (DMPyC-H)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
20 mL Scintillation vials
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 30.4 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in methanol for 3 days, decanting and replacing the solvent every 24 hours.
-
-
Drying:
-
After solvent exchange, dry the product under vacuum at 150 °C for 12 hours.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for activation.
-
Gas Adsorption (BET analysis): To determine the surface area and pore volume of the activated MOF.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate group to the metal center.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF (CU-DMPyC)
This protocol outlines the synthesis of a hypothetical copper-based MOF using a hydrothermal method.
Materials:
-
This compound (DMPyC-H)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Deionized water
-
Ethanol
-
20 mL Scintillation vials
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Mixture Assembly:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine 30.4 mg (0.2 mmol) of this compound and 39.9 mg (0.2 mmol) of Copper(II) acetate monohydrate.
-
Add 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Seal the autoclave tightly.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 150 °C for 72 hours.
-
-
Isolation and Purification:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the blue crystalline product by filtration.
-
Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
-
Drying:
-
Dry the final product in a vacuum oven at 80 °C overnight.
-
Characterization: As described in Protocol 1.
Mandatory Visualizations
Caption: Solvothermal synthesis workflow for a Metal-Organic Framework.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dimethylpyrimidine-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the formation of ethyl 2,4-dimethylpyrimidine-5-carboxylate through a condensation reaction. This is followed by the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid product.
Q2: What are the critical factors influencing the yield of the initial condensation step?
A2: The key factors include the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials. Optimizing these parameters is crucial for maximizing the yield of the intermediate ester.
Q3: What are the common challenges encountered during the final hydrolysis step?
A3: The primary challenge during the hydrolysis of the ethyl ester is the potential for decarboxylation of the pyrimidine-5-carboxylic acid product under harsh reaction conditions (e.g., high temperatures or extreme pH). This can significantly reduce the final yield.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the condensation and hydrolysis steps. It allows for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Part 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate (Condensation Step)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or insufficient catalyst.- Low reaction temperature.- Impure starting materials (ethyl acetoacetate, acetamidine hydrochloride).- Incorrect solvent. | - Use a fresh, active catalyst at the appropriate loading.- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.- Ensure the purity of all reactants.- Experiment with different solvents, such as ethanol or solvent-free conditions. |
| Formation of a Major Side Product | - A common side reaction in similar pyrimidine syntheses is the formation of Hantzsch-type dihydropyridines, especially at higher temperatures. | - Lowering the reaction temperature can often suppress the formation of this byproduct. |
| Reaction Stalls (Incomplete Conversion) | - Insufficient reaction time.- Catalyst deactivation. | - Extend the reaction time and continue to monitor by TLC.- Add a fresh portion of the catalyst. |
Part 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate to this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Carboxylic Acid | - Incomplete hydrolysis.- Decarboxylation of the product. - Difficulties in isolating the product. | - Increase the reaction time or the concentration of the base (e.g., NaOH, KOH).- Crucially, maintain a moderate reaction temperature (e.g., refluxing in ethanol/water) to avoid decarboxylation. - Carefully adjust the pH to precipitate the carboxylic acid during workup. |
| Product is Difficult to Purify | - Presence of unreacted starting ester.- Contamination with salts from the workup. | - Ensure complete hydrolysis by monitoring with TLC.- Thoroughly wash the precipitated product with cold water to remove inorganic salts. Recrystallization from a suitable solvent may be necessary. |
| No Precipitate Forms Upon Acidification | - The product may be more soluble in the reaction mixture than anticipated.- Insufficient acidification. | - Cool the solution in an ice bath to reduce solubility.- Check the pH with a pH meter or pH paper to ensure it is sufficiently acidic for precipitation. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Pyrimidine Synthesis (Analogous Biginelli Reaction)
| Catalyst | Reaction Time (min) | Yield (%) |
| [BCMAB][2Cl] (8 mol%) | 60 | High |
| ZnCl₂ | Varies | Good |
| CuCl₂ | Varies | Good |
| FeCl₃ | Varies | Good |
| NiCl₂ | Varies | Moderate |
| CoCl₂ | Varies | Moderate |
| Data is generalized from studies on Biginelli reactions with various catalysts.[1] |
Table 2: Effect of Solvent on the Yield of Pyrimidine Synthesis (Analogous Biginelli Reaction)
| Solvent | Yield (%) |
| Ethanol | Good |
| Acetonitrile | Moderate |
| THF | Moderate |
| DMF | Can be effective, but difficult to remove |
| Solvent-free | Often gives high yields |
| Qualitative data compiled from various sources on Biginelli and related reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
This protocol describes a general procedure for the condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), acetamidine hydrochloride (1 equivalent), and a suitable base (e.g., sodium ethoxide, 1 equivalent) in anhydrous ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Purify the crude product by column chromatography or recrystallization to yield pure ethyl 2,4-dimethylpyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate
This protocol outlines the saponification of the intermediate ester.
-
Reaction Setup: Dissolve ethyl 2,4-dimethylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH, 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a suitable acid (e.g., 2M HCl) to precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain this compound.
Mandatory Visualizations
References
Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dimethylpyrimidine-5-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| No crystals form upon cooling | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound. - Consider a different solvent or a solvent mixture. |
| Low recovery of purified crystals | - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The compound is more soluble in the cold solvent than anticipated. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing with the product. - Insoluble impurities were not fully removed. | - Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure complete dissolution of the desired compound while leaving insoluble impurities behind, which can then be removed by hot filtration. |
| Crystals form too quickly and are very fine | Rapid cooling of the solution. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on the structure (a heterocyclic aromatic carboxylic acid), suitable solvents could include ethanol, a mixture of ethanol and water, or ethyl acetate. Preliminary small-scale solubility tests are always recommended to determine the optimal solvent or solvent system.
Q2: How can I predict potential impurities in my crude this compound?
A2: Impurities often stem from the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, or residual catalysts. For instance, if the synthesis involves the hydrolysis of a corresponding ester, the unreacted ester could be a potential impurity.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals. This often happens when the solution is supersaturated or when the compound's melting point is below the solvent's boiling point. To prevent this, use a slightly larger volume of solvent than the minimum required for dissolution at boiling point and ensure a slow cooling rate.
Q4: My purified crystals have a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range (usually 1-2°C). If you observe a broad range, a second recrystallization step may be necessary to achieve higher purity.
Q5: Is it possible to use a solvent mixture for recrystallization?
A5: Yes, a solvent mixture (e.g., ethanol/water) can be very effective. Typically, the crude compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The specific solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube at room temperature to assess solubility.
-
A good solvent will dissolve the compound poorly at room temperature but well upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) in portions while heating the flask (e.g., on a hot plate with a water bath).
-
Swirl the flask to aid dissolution. Continue adding the hot solvent until the compound is completely dissolved.
3. Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or beaker and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative assessment of solubility based on the properties of structurally similar compounds.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Moderate to High | Potentially suitable, may require a large volume. |
| Ethanol | Moderate | High | Good candidate, a mixture with water may be optimal. |
| Ethyl Acetate | Low to Moderate | High | Good candidate. |
| Acetone | Moderate | High | May be too soluble at room temperature for high recovery. |
| Toluene | Very Low | Low to Moderate | Likely a poor solvent for recrystallization. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary solvent, could be used as an anti-solvent. |
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
Identifying and minimizing byproducts in pyrimidine ring formation
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for identifying and minimizing byproducts in pyrimidine ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction: Troubleshooting & Byproduct Minimization
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While versatile, it can be prone to side reactions.
Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I prevent it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[2] This pathway competes with the desired Biginelli synthesis.
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the formation of the Hantzsch DHP byproduct. Running the reaction at a lower temperature can significantly reduce its formation.[2]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[2]
Q2: My reaction has a low yield with a large amount of unreacted starting materials. What are the likely causes and how can I improve conversion?
A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[3]
Q3: I suspect my crude product is contaminated with N-acylurea byproducts, making purification difficult. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating the purification process.[2]
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[2]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[2]
Pinner Pyrimidine Synthesis: Troubleshooting & Byproduct Minimization
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine ring.[4] This method can be sensitive to reaction conditions, leading to byproducts.
Q1: My Pinner synthesis results in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can lead to the hydrolysis of intermediates and starting materials. Ensure that all glassware is oven-dried and use anhydrous solvents.[5] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[5]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[5]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[5]
Q2: The reaction stalls at an intermediate, and I'm not getting the final cyclized pyrimidine. How can I drive the reaction to completion?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]
Troubleshooting Steps:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.[2]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on Biginelli Reaction Yield
| Entry | Catalyst (20 mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | ZnCl₂ | 80 | 60 | 92 |
| 2 | FeCl₃ | 80 | 75 | 88 |
| 3 | CuCl₂ | 80 | 90 | 85 |
| 4 | CoCl₂ | 80 | 120 | 80 |
| 5 | NiCl₂ | 80 | 120 | 78 |
| 6 | MnCl₂ | 80 | 150 | 75 |
| 7 | SnCl₂ | 80 | 180 | 70 |
| 8 | No Catalyst | 80 | 240 | 35 |
Data compiled for the reaction of benzaldehyde, ethyl acetoacetate, and urea. Yields are for the isolated dihydropyrimidinone product. Data adapted from multiple sources for illustrative comparison.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent. Use a capillary tube to spot the mixture onto the starting line. Also spot the starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 hexane:ethyl acetate for Biginelli reactions).[2] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front. After the plate dries, visualize the spots under a UV lamp or by using a chemical stain.
-
Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Protocol 2: General Procedure for Byproduct Analysis by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the mobile phase and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical.[8] For ionizable pyrimidines, a buffer (e.g., phosphoric acid or formic acid for MS compatibility) may be added.[8]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detector: A UV detector set at a wavelength where pyrimidines absorb (e.g., 254 nm) is common.
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. Identify peaks corresponding to starting materials, product, and byproducts by comparing their retention times with authentic standards if available. Peak area can be used to quantify the conversion and the relative amounts of byproducts.
Protocol 3: Purification of Dihydropyrimidinones (DHPMs) by Recrystallization
This protocol is a general guideline for removing common byproducts like N-acylureas.
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of many DHPMs.[9][10] For compounds that are highly soluble, a mixed solvent system like ethanol-water may be employed.[9]
-
Dissolution: Place the crude DHPM product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Biginelli Reaction Mechanism and Competing Hantzsch Byproduct Formation
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Pinner Synthesis Mechanism and Potential Side Reactions
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues of 2,4-Dimethylpyrimidine-5-carboxylic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,4-Dimethylpyrimidine-5-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle.[5] Ensure the polarity of your solvent is appropriate for this compound. If you are using a non-polar solvent, try a more polar one.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Physical Agitation: Simple measures like vortexing, stirring, or sonication can help to dissolve the compound, especially if the dissolution rate is slow.[6]
-
Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
A logical workflow for troubleshooting solubility issues is presented below.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Screening
If initial troubleshooting fails, a systematic approach to solvent screening is recommended. This involves testing the solubility of this compound in a range of solvents with varying polarities.
Experimental Protocol: Qualitative Solubility Determination
-
Preparation: In separate small, labeled test tubes or vials, add approximately 1-2 mg of this compound.
-
Solvent Addition: To each tube, add 0.5 mL of a different organic solvent from the list below.
-
Observation & Agitation: Vortex each tube for 30 seconds and visually inspect for dissolution. If not fully dissolved, sonicate for up to 5 minutes.[7]
-
Classification: Classify the solubility as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble" based on visual observation.
-
Data Recording: Record your observations in a table similar to the one below.
Data Presentation: Solvent Screening for this compound
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Qualitative Solubility | Observations |
| User Input | e.g., Polar Protic | e.g., 32.7 | e.g., Sparingly Soluble | e.g., Dissolved with heating |
| User Input | e.g., Polar Aprotic | e.g., 46.7 | e.g., Soluble | e.g., Dissolved after sonication |
| User Input | e.g., Non-Polar | e.g., 2.2 | e.g., Insoluble | e.g., No dissolution observed |
Users should populate this table with their experimental findings.
Guide 2: Enhancing Solubility Through pH Adjustment and Salt Formation
For carboxylic acids like this compound, altering the pH can significantly increase solubility in protic solvents. Deprotonation of the carboxylic acid to form a carboxylate salt generally enhances solubility in polar solvents.
Experimental Protocol: Salt Formation for Improved Solubility
-
Dissolution: Suspend a known amount of this compound in the desired polar organic solvent (e.g., ethanol, methanol).
-
Base Addition: Add a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) dropwise while stirring. A 1:1 molar ratio is a good starting point.
-
Observation: Continue stirring and observe for dissolution. The formation of the more polar salt should increase solubility.
-
Isolation (Optional): If a stable salt is desired, the solvent can be removed under reduced pressure to isolate the salt form of the compound.
-
Solubility Check: Test the solubility of the resulting salt in the desired solvent system.
The following diagram illustrates the decision-making process for using pH adjustment or salt formation.
References
Optimizing reaction temperature for pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing reaction conditions, with a specific focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in pyrimidine synthesis?
A1: Reaction temperature is a crucial factor that directly influences reaction rate, yield, and selectivity. Many pyrimidine syntheses, such as the Biginelli reaction, have a significant activation energy barrier that requires thermal energy to overcome. However, excessive heat can lead to the degradation of reactants, intermediates, or products, and can promote the formation of unwanted side products.[1] Therefore, finding the optimal temperature is key to maximizing the yield and purity of the desired pyrimidine derivative.
Q2: What is a typical temperature range for the Biginelli reaction?
A2: The optimal temperature for a Biginelli reaction is highly dependent on the specific substrates, catalyst, and solvent used. While some variations proceed at room temperature, heating is often necessary.[2] Optimization studies and literature data show that temperatures ranging from 80°C to 100°C are frequently optimal, particularly when using solvents like ethanol or under solvent-free conditions.[3][4] For instance, one study using HCl as a catalyst in water found the maximum yield at 90°C.[5]
Q3: Can running the reaction at a lower temperature improve my results?
A3: Yes, in some cases, lowering the reaction temperature can be beneficial. Specifically, if you are observing significant formation of side products, a lower temperature may improve selectivity.[1] For example, in the Biginelli reaction, higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts.[1] Reducing the temperature can minimize these competing pathways, leading to a purer final product, albeit potentially requiring a longer reaction time.[1]
Q4: How can I effectively monitor the progress of my reaction to determine the optimal temperature and time?
A4: Thin Layer Chromatography (TLC) is a highly effective and commonly used method to monitor the progress of the reaction.[3] By taking small aliquots from the reaction mixture at different time intervals, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time at a given temperature and helps prevent product degradation from prolonged heating.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield. What are the potential temperature-related issues and how can I resolve them?
A: Low yields are a common problem in the classical Biginelli reaction.[3] Temperature is a primary suspect.
-
Cause 1: Insufficient Temperature: The activation energy for the reaction may not be overcome at your current temperature.[6]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely using TLC to observe any increase in product formation. Be cautious not to overheat, as this can lead to degradation.[6] Many protocols find success at reflux temperatures of solvents like ethanol or at temperatures up to 100-120°C for solvent-free conditions.[3][7]
-
-
Cause 2: Localized Hotspots/Poor Heat Transfer: Inadequate mixing or solvent-free conditions can lead to uneven heating, with some parts of the mixture overheating and causing degradation while other parts remain unreacted.[8]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. If working under solvent-free conditions, consider using a high-boiling point, inert solvent to improve heat distribution.[8] Alternatively, using a sand or oil bath can provide more uniform heating than a heating mantle.
-
-
Cause 3: Reaction Time is Too Short for the Given Temperature: The reaction may simply be slow at the temperature you are using.
Issue 2: Significant Side Product Formation
Q: My TLC/HPLC analysis shows the desired product, but also significant impurities. How can temperature be adjusted to improve the reaction's selectivity?
A: The formation of side products is often temperature-dependent.
-
Cause: Competing Reaction Pathways Favored at High Temperatures: In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is often favored at higher temperatures, where urea can decompose to ammonia, which then participates in the competing Hantzsch pathway.[1]
-
Solution: Try running the reaction at a lower temperature. This can significantly reduce the rate of the competing reaction and decrease the formation of the DHP byproduct.[1] You may need to extend the reaction time to achieve full conversion of your starting materials.
-
Caption: Competing reaction pathways influenced by temperature.
Issue 3: Reaction Exotherm and Control
Q: My reaction becomes very hot suddenly, and the final product is dark or tar-like. How can I manage this exothermic reaction?
A: Poorly controlled exotherms can lead to charring and a complete loss of product. This is particularly a risk when using strong acid catalysts or running reactions at scale.[8]
-
Cause: Uncontrolled Exotherm: The reaction generates heat faster than it can be dissipated, causing a rapid and uncontrolled temperature spike.[8]
-
Solution 1: Lower the Initial Temperature: If the reaction kinetics allow, starting the reaction at a lower temperature can significantly reduce the rate of heat evolution.[8]
-
Solution 2: Controlled Reagent Addition: Instead of adding all reactants at once, use a semi-batch approach. Add one of the reactants (e.g., the catalyst or the aldehyde) gradually to the mixture. This allows you to control the reaction rate and gives the cooling system time to dissipate the generated heat.
-
Solution 3: Use a Diluting Solvent: Performing the reaction in an appropriate solvent increases the thermal mass of the mixture, which helps absorb heat and buffer against rapid temperature changes.[8]
-
Solution 4: Ensure Efficient Cooling: Make sure your reaction vessel is equipped with an adequate cooling system (e.g., an ice bath or a cryocooler) to manage the heat generated, especially during scale-up.[8]
-
Caption: A logical workflow for troubleshooting common temperature-related issues.
Data Presentation: Temperature Effects in Biginelli Reaction
The following tables summarize quantitative data from literature, illustrating the impact of temperature and other conditions on product yield.
Table 1: Effect of Temperature on a Model Biginelli Reaction (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HCl (20) | Water | 25 | 120 | 45 | [5] |
| 2 | HCl (20) | Water | 60 | 60 | 72 | [5] |
| 3 | HCl (20) | Water | 90 | 30 | 94 | [5] |
| 4 | Lewis Acid (20) | Neat | 60 | 60 | 72 | [7] |
| 5 | Lewis Acid (20) | Neat | 80 | 60 | 85 | [7] |
| 6 | Lewis Acid (20) | Neat | 100 | 60 | 91 | [7] |
| 7 | WSi/A15 | Neat | 92 | 270 | 98 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional Heating | Reflux (Ethanol) | 180 | 45 | [2] |
| 2 | Microwave Irradiation | 100 | 3 | 91 | [2] |
Note: Data is compiled from various literature sources for representative reactions. Yields are highly substrate-dependent and these tables should be used as a guideline for optimization.[2][4][5]
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a Biginelli Reaction
This protocol describes a general method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with a focus on optimizing the reaction temperature.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea or Thiourea (15 mmol, 1.5 equiv.)
-
Catalyst (e.g., HCl, 10-20 mol% or a Lewis acid, 1-10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile, or Solvent-free)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or oil bath
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[6]
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst.[6] For solvent-free conditions, omit the solvent.
-
Heating and Monitoring:
-
Begin heating the reaction mixture to the initial target temperature (e.g., 80°C).[3]
-
Once the temperature is stable, take the first TLC sample (t=0).
-
Continue to take TLC samples every 30-60 minutes to monitor the consumption of the limiting reactant (usually the aldehyde).
-
If the reaction is sluggish after 2-3 hours, increase the temperature by 10-20°C and continue monitoring.
-
If side products begin to appear, reduce the temperature.
-
-
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.[6] If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles
Welcome to the Technical Support Center for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing when analyzing acidic heterocyclic compounds. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetric peaks and reliable, reproducible results in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a distortion in which the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In ideal chromatography, peaks should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while a value greater than 1.2 is generally indicative of problematic tailing.[3] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2]
Q2: What are the primary causes of peak tailing when analyzing acidic heterocycles?
A2: Peak tailing in the analysis of acidic heterocycles often stems from secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the acidic heterocycle can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[5]
-
Inadequate Buffer Concentration: A low buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing. A buffer strength of 10-50 mM is often recommended.[5]
-
Column Contamination and Degradation: Accumulation of sample matrix components on the column frit or stationary phase can lead to peak distortion. Over time, the stationary phase can degrade, especially when operating at the extremes of the pH range.[2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[2]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter, or poorly made connections.[6]
Q3: How does the mobile phase pH specifically affect the peak shape of acidic heterocycles?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like acidic heterocycles. To achieve sharp, symmetrical peaks, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the acidic analyte.[7] At a low pH, the acidic heterocycle will be in its protonated, un-ionized form. This single neutral species will interact more uniformly with the stationary phase, minimizing the secondary interactions that cause peak tailing. Conversely, at a pH near or above the pKa, the analyte will be partially or fully ionized (deprotonated), increasing the likelihood of undesirable interactions with residual silanols on the column packing material.[5]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While the primary role of the organic modifier is to control retention, its properties can also affect analyte interactions with the stationary phase. Acetonitrile and methanol have different viscosities and elution strengths, which can impact peak width. In some cases, switching from one organic modifier to another can improve peak symmetry, although pH control remains the more dominant factor for ionizable compounds.[6]
Q5: My peak tailing is still an issue even after optimizing the mobile phase. What else can I do?
A5: If mobile phase optimization does not resolve peak tailing, consider the following:
-
Column Health: The column may be contaminated or degraded. A thorough column flush and regeneration may be necessary. In severe cases, the column may need to be replaced.
-
Guard Column: If you are not already using one, a guard column can protect your analytical column from strongly retained impurities in the sample, which can cause peak tailing.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
System Check: Inspect your HPLC system for any sources of extra-column volume, such as long or wide-bore tubing, and ensure all fittings are secure.
Data Presentation
The following table provides illustrative data on how mobile phase pH can affect the tailing factor of an acidic compound. As the pH of the mobile phase increases towards and surpasses the pKa of the acidic analyte, the tailing factor tends to increase, indicating poorer peak shape. For optimal peak symmetry, a mobile phase pH well below the pKa is desirable.
| Mobile Phase pH | Analyte Ionization State | Tailing Factor (Tf) | Peak Shape Description |
| 2.5 | Predominantly Un-ionized | 1.1 | Symmetrical |
| 3.5 | Partially Ionized | 1.4 | Minor Tailing |
| 4.5 (near pKa) | 50% Ionized | 1.8 | Moderate Tailing |
| 5.5 | Predominantly Ionized | 2.2 | Severe Tailing |
| 6.5 | Fully Ionized | 2.5 | Very Severe Tailing |
Note: This data is representative and the exact values will vary depending on the specific analyte, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for an Acidic Heterocycle
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for an acidic heterocycle.
Methodology:
-
Analyte Information: Determine the pKa of your acidic heterocycle. This information is crucial for selecting the appropriate pH range to test.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with pH values spanning a range of at least 2 pH units below the analyte's pKa. For example, if the pKa is 4.8, you might prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. Use a buffer concentration of 20-50 mM.
-
Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject a standard solution of your acidic heterocycle and record the chromatogram.
-
Iterative Analysis: Sequentially switch to the next mobile phase pH, ensuring the column is fully equilibrated before each injection. Repeat the injection and data acquisition.
-
Data Analysis: For each chromatogram, calculate the Tailing Factor (Tf) for the peak of interest.
Protocol 2: HPLC Column Regeneration for Reversed-Phase Columns
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet from the detector and direct the flow to a waste container.
-
Initial Flush (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar and moderately polar contaminants.
-
Stronger Solvent Wash (Optional): If peak tailing persists, a stronger solvent wash may be necessary. A common sequence is:
-
75% Acetonitrile / 25% Isopropanol (10-20 column volumes)
-
100% Isopropanol (10-20 column volumes)
-
-
Return to Reversed-Phase Conditions: If a strong, non-polar solvent like isopropanol was used, flush the column with methanol or acetonitrile before re-introducing the aqueous mobile phase.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard to evaluate if the peak shape has improved.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.
Caption: The effect of mobile phase pH on interactions leading to peak tailing.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dimethylpyrimidine-5-carboxylic acid Stability and Degradation Analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other carboxylic acids, its solubility and stability can be pH-dependent.[3]
Q2: What are the expected degradation pathways for this molecule?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous pyrimidine and carboxylic acid-containing molecules can undergo hydrolysis of the carboxylic acid group under acidic or basic conditions, and potentially oxidation.[1][4][5] Forced degradation studies are crucial to experimentally determine the specific degradation pathways.[2][4][6]
Q3: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?
A3: Peak tailing in HPLC for acidic compounds like this is often due to interactions between the analyte and free silanol groups on the silica-based column.[7] To mitigate this, consider using a lower pH mobile phase to suppress the ionization of the carboxylic acid, using a base-deactivated column, or adding a competing base to the mobile phase.[8]
Q4: I am observing variable retention times in my HPLC analysis. What should I check?
A4: Fluctuating retention times can be caused by several factors.[8] Ensure your mobile phase is prepared consistently and is adequately degassed.[3][9] Column equilibration time is also critical; ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[8] Temperature fluctuations can also affect retention, so using a column oven is recommended.
Q5: How should I store this compound to ensure its stability?
A5: For long-term storage, it is advisable to keep the compound in a tightly sealed container in a dry, well-ventilated place, protected from light and moisture.[1] Storing at a reduced temperature, such as -20°C, is also a common practice for preserving the integrity of chemical compounds.
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | - Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) to ensure the carboxylic acid is in its neutral form.[3]- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. |
| Co-eluting Peaks | Impurities or degradation products have similar retention times to the parent compound. | - Adjust the mobile phase pH to alter the ionization and retention of the analyte and impurities.[3]- Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[3]- Modify the gradient slope for better separation.[3]- Consider a different column chemistry.[3] |
| Baseline Noise | Contaminated mobile phase, detector issues, or air bubbles. | - Use high-purity, HPLC-grade solvents.[3]- Prepare the mobile phase fresh daily and filter it.[3]- Thoroughly degas the mobile phase.[3][9]- Ensure the HPLC system is clean.[3] |
| Irreproducible Retention Times | Inadequate column equilibration, mobile phase composition changes, or temperature fluctuations. | - Ensure the column is fully equilibrated before injection.[8]- Prepare mobile phase accurately and consistently.[9]- Use a column thermostat to maintain a constant temperature.[3] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound.[1][2][4][6]
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C.[1] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C.[1] |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature.[1] |
| Thermal Degradation | Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.[1] |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1] |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Expose aliquots of the stock solution to the various stress conditions outlined in the table above.
-
At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis samples).
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[1]
Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the stability of this compound.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[3] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | To be determined based on the UV spectrum of the compound (e.g., 210 nm or 262 nm).[3][10] |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Visualizations
Caption: Workflow for forced degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. journaljpri.com [journaljpri.com]
Technical Support Center: Navigating the Challenges of Pyrimidine Intermediate Scale-Up
Welcome to the Technical Support Center for the scale-up production of pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the transition from laboratory-scale synthesis to large-scale manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: We are experiencing a significant drop in yield upon scaling up our pyrimidine synthesis. What are the potential causes and how can we troubleshoot this?
A1: Low yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach is necessary to identify and resolve the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities or residual moisture in reactants can interfere with the reaction, an issue often magnified at a larger scale.[1]
-
Solution: Ensure all starting materials are of high purity and thoroughly dried before use. Perform quality control checks on incoming raw materials.
-
-
Incorrect Stoichiometry: Inaccurate molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[1]
-
Solution: Carefully recalculate and precisely measure the quantities of all reactants for the larger scale. Implement calibrated weighing and dispensing systems.
-
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Optimize the stirrer speed, and impeller design, and consider the use of baffles to ensure homogeneous mixing throughout the reactor.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be harder to control at scale, leading to temperature fluctuations that favor side product formation.
-
Solution: Ensure the reactor's heating/cooling system is adequate for the scaled-up reaction volume and heat of reaction. Consider semi-batch or continuous feeding of a reactant to better manage heat generation.[2]
-
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[1]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates.[1]
-
Issue 2: Formation of Impurities and Side Products
Q2: Our scaled-up reaction is generating a higher percentage of impurities, complicating purification. What are the common side reactions and how can we minimize them?
A2: The formation of side-products is a frequent hurdle in pyrimidine synthesis scale-up, impacting both yield and purification efficiency.
Potential Causes & Solutions:
-
Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement.[1]
-
Solution: Modify reaction conditions such as lowering the temperature or changing the solvent to disfavor these unwanted pathways.[1]
-
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can result in multiple isomers.[1]
-
Solution: The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[1]
-
-
Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1]
-
Solution: Control the stoichiometry of the electrophile and the reaction time to prevent multiple additions.[1]
-
-
Competing Pathways: In multicomponent reactions like the Biginelli synthesis, alternative reaction pathways (e.g., Hantzsch dihydropyridine formation) can compete with the desired product formation, especially at higher temperatures.[3]
-
Solution: Optimize the reaction temperature and consider the order of reagent addition.[3]
-
Issue 3: Purification and Isolation Challenges
Q3: We are struggling to purify our pyrimidine intermediate at a larger scale. What are the common purification issues and what strategies can we employ?
A3: Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities with similar physicochemical properties.
Potential Causes & Solutions:
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1]
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1]
-
Solution: Consider using a different stationary phase (e.g., alumina) or non-chromatographic methods like crystallization.[1]
-
-
Crystallization Difficulties: The product may fail to crystallize or may form an oil.
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can contaminate the final product.[1]
-
Solution: Implement thorough work-up procedures, including aqueous washes and extractions, to remove these impurities before the final purification step.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?
A1: The most critical parameters to control are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, efficient mixing, and maintaining an inert atmosphere for sensitive reactions.[1] Monitoring the reaction progress using techniques like TLC or HPLC is also crucial to determine the optimal reaction time and prevent the formation of degradation products.[1][3]
Q2: How can we manage exothermic reactions safely during scale-up?
A2: Managing exotherms is critical for safety. Key strategies include:
-
Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[2]
-
Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.[2]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb heat.[2]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[2]
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[2]
Q3: What is the role of Process Analytical Technology (PAT) in the scale-up of pyrimidine intermediate production?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[6] In pyrimidine synthesis scale-up, PAT tools like in-line spectroscopy (e.g., FTIR, Raman) can be used for real-time monitoring of reactant consumption and product/impurity formation.[7][8] This allows for better process understanding and control, leading to improved consistency and quality of the final product.[7]
Data Presentation
Table 1: Illustrative Comparison of Scale-Up Parameters for a Generic Pyrimidine Synthesis
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Reactant A Addition | Batch | Semi-batch (1 hr) | Semi-batch (4 hrs) |
| Stirrer Speed (RPM) | 300 | 150 | 75 |
| Temperature Control | ± 1 °C | ± 2 °C | ± 3 °C |
| Typical Yield | 85% | 78% | 72% |
| Purity (by HPLC) | 99.5% | 98.0% | 97.5% |
| Major Impurity | 0.3% | 1.2% | 1.8% |
Note: This table presents illustrative data to highlight potential trends during scale-up. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction at Scale
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a common method for producing pyrimidine intermediates.
Materials:
-
Aldehyde
-
β-ketoester
-
Urea or thiourea
-
Catalyst (e.g., Lewis acid or Brønsted acid)[3]
-
Solvent (e.g., ethanol, or solvent-free)[3]
Procedure:
-
Reactor Setup: Charge the reactor with the aldehyde, β-ketoester, urea (or thiourea), and solvent.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C).[3] Monitor the reaction progress by TLC or HPLC.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash it with a cold solvent (e.g., ethanol).[9] If no precipitate forms, the solvent may be removed under reduced pressure, and the residue purified.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.[3]
Protocol 2: General Procedure for Crystallization Purification
Materials:
-
Crude pyrimidine intermediate
-
Crystallization solvent(s)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]
-
Dissolution: In a suitable vessel, add the crude product and the minimum amount of hot solvent required to achieve complete dissolution.[4][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize yield.[4][5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove adhering impurities.[4][5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Process analytical technology - Wikipedia [en.wikipedia.org]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Preventing unwanted covalent hydration of the pyrimidine ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot unwanted covalent hydration of the pyrimidine ring in their compounds.
Frequently Asked Questions (FAQs)
Q1: What is covalent hydration of the pyrimidine ring and why is it a concern?
A1: Covalent hydration is a chemical reaction where a water molecule adds across a double bond of the pyrimidine ring, forming a stable, non-aromatic hydrated species. This is a significant concern in drug development and research because it alters the structure of the pyrimidine-containing compound, which can lead to a loss of biological activity, altered pharmacokinetic properties, and inconsistent experimental results. The planarity and aromaticity of the pyrimidine ring are often crucial for its interaction with biological targets.[1]
Q2: What are the primary factors that influence the susceptibility of a pyrimidine ring to covalent hydration?
A2: The main factors include:
-
Electronic Effects of Substituents: The presence of electron-withdrawing groups on the pyrimidine ring increases its susceptibility to nucleophilic attack by water, thus promoting covalent hydration.[2][3][4] Conversely, electron-donating groups can reduce this susceptibility.
-
pH of the Solution: The rate of covalent hydration and the stability of the resulting hydrate are often pH-dependent. Both acidic and basic conditions can catalyze the hydration and subsequent dehydration reactions.[5][6]
-
Solvent System: The composition of the solvent can influence the stability of pyrimidine compounds. For instance, the presence of water in organic solvents like DMSO can contribute to degradation.[7]
-
Temperature and Light: Elevated temperatures and exposure to UV light can also promote the formation of pyrimidine hydrates and other degradation products.[6][8]
Q3: How can I prevent unwanted covalent hydration of my pyrimidine compound?
A3: Several strategies can be employed to mitigate covalent hydration:
-
Structural Modification: Introduce electron-donating groups at appropriate positions on the pyrimidine ring to decrease its electrophilicity.
-
pH Control: Maintain the pH of aqueous solutions within a range where the compound is most stable. This often requires careful buffer selection.
-
Formulation Strategies: For compounds with poor aqueous stability, consider formulation approaches such as creating amorphous solid dispersions with hydrophilic polymers, encapsulation in liposomes, or using co-solvents to minimize water exposure.[8][9]
-
Proper Storage: Store pyrimidine compounds, especially in solution, at low temperatures (e.g., -80°C for long-term storage) and protected from light.[7] For highly sensitive compounds, consider storage under an inert atmosphere.[7]
Troubleshooting Guides
Issue 1: My pyrimidine compound shows time-dependent loss of activity in aqueous assay buffer.
-
Possible Cause: Covalent hydration of the pyrimidine ring is leading to the formation of an inactive hydrated species.
-
Troubleshooting Steps:
-
Analyze Compound Stability: Use HPLC-UV to monitor the concentration of your parent compound over time in the assay buffer. A decrease in the peak area of the parent compound and the appearance of new, more polar peaks can indicate hydration.
-
Investigate pH Dependence: If stability is an issue, perform the stability study at different pH values to identify a range where the compound is more stable.
-
Modify Assay Conditions: If possible, adjust the assay buffer pH to a more favorable range. If the pH cannot be changed, minimize the incubation time of the compound in the aqueous buffer.
-
Prepare Fresh Solutions: Always prepare fresh solutions of your pyrimidine compound immediately before use to minimize degradation.[7]
-
Issue 2: I observe poor dose-response curves and inconsistent IC50/EC50 values for my pyrimidine inhibitor.
-
Possible Cause: The compound may be degrading in the assay medium, leading to an underestimation of its potency.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before and after the assay, analyze the compound in the assay plate using LC-MS to check for the presence of the parent compound and any potential degradation products.
-
Reduce Pre-incubation Times: Minimize the time the compound is pre-incubated with the target or cells in an aqueous environment before the final measurement.
-
Explore Alternative Solvents: If DMSO is suspected to contribute to instability, consider alternative solvents like DMF, but be mindful that this could alter the compound's activity.[7]
-
Data Presentation
Table 1: pH-Dependent Stability of Pyrimidine Hydrates
This table summarizes the effect of pH on the rate of dehydration of pyrimidine hydrates. A faster rate of dehydration implies a lower stability of the hydrated form.
| Pyrimidine Derivative | pH | Temperature (°C) | Half-life of Hydrate | Reference |
| 5,6-dihydro-5-hydroxythymidine derivative | 7.4 | 37 | 46.5 hours | [5] |
| 5,6-dihydro-5-hydroxy-2'-deoxyuridine derivative | 7.4 | 37 | 24.4 hours | [5] |
| Cytosine hydrate in DNA | Varies | Varies | Rate of dehydration increases with increasing pH from 6.0 to 8.0 | [5][6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Pyrimidine Compound Stability
This protocol outlines a general method to assess the stability of a pyrimidine compound in an aqueous solution.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the pyrimidine compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the desired aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Initiation of Stability Study:
-
Dilute the stock solution into the aqueous buffer to a final concentration of 100 µM.
-
Immediately take a time-zero sample by injecting an aliquot onto the HPLC system.
-
-
Incubation:
-
Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them onto the HPLC.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent pyrimidine compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine its stability profile.
-
Protocol 2: 1H-NMR Spectroscopy for Characterizing Covalent Hydration
This protocol can be used to structurally confirm the formation of a hydrated pyrimidine species.
-
Sample Preparation:
-
Dissolve a known amount of the pyrimidine compound in a deuterated aqueous buffer (e.g., phosphate buffer in D2O, pD 7.4).
-
For pH-sensitive analysis, it is crucial to precisely adjust the pD.[10]
-
-
1H-NMR Analysis:
-
Acquire a 1H-NMR spectrum of the freshly prepared solution.
-
Incubate the NMR tube at a controlled temperature and acquire spectra at different time intervals.
-
-
Spectral Interpretation:
-
The formation of a covalent hydrate will result in the appearance of new signals in the aliphatic region of the spectrum, corresponding to the protons at the now saturated C5 and C6 positions of the pyrimidine ring.
-
The disappearance of the characteristic aromatic proton signals of the parent pyrimidine ring will also be observed.
-
Integration of the signals corresponding to the parent and hydrated species can be used to quantify the extent of hydration over time.
-
Visualizations
Caption: Mechanism of covalent hydration of a pyrimidine ring.
Caption: Strategies to prevent unwanted covalent hydration.
Caption: Workflow for troubleshooting pyrimidine compound instability.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 2,4-Dimethylpyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of the carboxylic acid. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically by adding 0.1% formic acid or acetic acid) to ensure it is in its neutral form. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl). | |
| Low Sensitivity/Poor Ionization | Suboptimal ionization in positive or negative ion mode. | As a carboxylic acid, this compound is expected to ionize better in negative ion mode (ESI-). However, the pyrimidine ring may allow for positive ionization (ESI+). Test both polarities. |
| In-source fragmentation. | Optimize cone voltage/fragmentor voltage to minimize fragmentation in the ion source. | |
| Matrix effects (ion suppression or enhancement). | Implement more rigorous sample preparation (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard if available. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Interference from the sample matrix. | Improve sample cleanup procedures. Check for co-eluting isobaric interferences. | |
| Inconsistent Results/Poor Reproducibility | Sample degradation. | This compound may be susceptible to degradation.[1] Ensure consistent sample handling and storage conditions. Consider performing a stability assessment.[1] |
| Inconsistent sample preparation. | Ensure precise and accurate pipetting and consistent vortexing and centrifugation steps. Automate sample preparation if possible. | |
| Fluctuations in instrument performance. | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. | |
| No Peak Detected | Incorrect mass transitions (MRM) selected. | Verify the precursor and product ions for this compound. This can be done by infusing a standard solution into the mass spectrometer. |
| Compound not eluting from the column. | The compound may be strongly retained. Use a stronger mobile phase (higher organic content) or a different column. It could also be irreversibly adsorbed; consider column conditioning. | |
| The compound is not being extracted from the sample matrix. | Optimize the sample extraction procedure. Ensure the pH of the extraction solvent is appropriate for a carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity for trace-level quantification.[3]
Q2: What type of HPLC column is suitable for this analysis?
A2: A C18 or C8 reversed-phase column is a good starting point.[3] The choice of stationary phase will depend on the sample matrix and the presence of other interfering compounds.
Q3: How can I improve the retention of this compound on a reversed-phase column?
A3: As a polar molecule, retention can be challenging. To improve retention, ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid protonated and less polar. A lower percentage of organic solvent in the initial mobile phase conditions will also increase retention.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary for LC-MS/MS analysis, especially if sufficient sensitivity is achieved in negative ion mode. However, for GC analysis, derivatization of the carboxylic acid group is required. For LC-MS/MS, derivatization can be employed to enhance chromatographic retention and improve ionization efficiency, particularly in positive ion mode.[4][5]
Q5: How should I prepare samples for analysis from a biological matrix like plasma?
A5: Common sample preparation techniques for LC-MS analysis from biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[6] Protein precipitation is a simple and fast method, while SPE can provide cleaner extracts and reduce matrix effects.[6]
Q6: What are the expected degradation pathways for this compound?
A6: While specific data for this compound is limited, related pyrimidine and carboxylic acid compounds can be susceptible to oxidation and changes in pH.[1] It is advisable to store the compound in a tightly sealed container, protected from light, and at a low temperature (-20°C for long-term storage).[7]
Experimental Protocols
LC-MS/MS Method for Quantitative Analysis
This protocol provides a general procedure that should be optimized for your specific instrument and application.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be 5% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration. The gradient should be optimized to ensure good separation from any matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: The specific precursor and product ions should be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 152.15 g/mol , a potential precursor ion in negative mode would be m/z 151.1. Product ions would be determined through fragmentation experiments.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
-
Sample Preparation from Plasma (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables present hypothetical data from a method validation study for the quantitative analysis of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
Comparative Bioactivity Analysis: 2,4- vs. 4,6-Dimethylpyrimidine-5-carboxylic Acid
A detailed comparative analysis of the bioactivity of 2,4-dimethylpyrimidine-5-carboxylic acid and its isomer, 4,6-dimethylpyrimidine-5-carboxylic acid, is currently limited by the lack of publicly available experimental data. Extensive searches of chemical and biological databases, including PubChem and ChEMBL, did not yield specific bioactivity data or head-to-head comparative studies for these two compounds.
While direct experimental evidence is wanting, the broader class of pyrimidine derivatives is well-documented for a wide spectrum of pharmacological activities. This guide provides a general overview of the potential bioactivities of these isomeric compounds based on the known activities of structurally related molecules. Furthermore, it outlines standard experimental protocols that would be essential for a future comparative bioactivity assessment.
General Bioactivity of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological effects. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. The specific biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.
Potential Bioactivities for Investigation
Given the known pharmacological profile of the pyrimidine core, a comparative study of 2,4- and 4,6-dimethylpyrimidine-5-carboxylic acid would logically focus on the following areas:
-
Anticancer Activity: Pyrimidine analogs are integral to cancer chemotherapy. A comparative in vitro cytotoxicity study against a panel of cancer cell lines would be a primary step in evaluating their potential as anticancer agents.
-
Anti-inflammatory Activity: Many pyrimidine derivatives modulate inflammatory pathways. Assessing the ability of these isomers to inhibit the production of inflammatory mediators in cell-based assays would be crucial.
-
Antimicrobial Activity: The pyrimidine nucleus is present in numerous antimicrobial agents. Screening these compounds against a range of bacterial and fungal strains would determine their potential as antimicrobial agents.
Data Presentation (Hypothetical)
In the absence of experimental data, the following tables are presented as templates for how quantitative data from future comparative bioactivity studies could be structured.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)
| Compound | Cancer Cell Line A | Cancer Cell Line B | Cancer Cell Line C |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4,6-dimethylpyrimidine-5-carboxylic acid | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Positive Control) | Known IC50 | Known IC50 | Known IC50 |
Table 2: Comparative in vitro Anti-inflammatory Activity (IC50 in µM)
| Compound | Nitric Oxide (NO) Inhibition | TNF-α Inhibition | IL-6 Inhibition |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4,6-dimethylpyrimidine-5-carboxylic acid | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone (Positive Control) | Known IC50 | Known IC50 | Known IC50 |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4,6-dimethylpyrimidine-5-carboxylic acid | Data Not Available | Data Not Available | Data Not Available |
| Ciprofloxacin (Positive Control) | Known MIC | Known MIC | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Known MIC |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to generate the comparative data for the tables above.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (2,4- and 4,6-dimethylpyrimidine-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To measure the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
Lipopolysaccharide (LPS)
-
Griess reagent
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.
-
Incubate the plate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by adding Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Test compounds
-
Inoculum of microorganisms
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the general workflow for bioactivity screening and a simplified signaling pathway relevant to inflammation.
Caption: General workflow for the comparative bioactivity screening of the two isomeric compounds.
Caption: Simplified NF-κB signaling pathway in inflammation, a potential target for pyrimidine derivatives.
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-5-Carboxylic Acid Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrimidine-5-carboxylic acid analogs and their derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from recent scientific literature to aid researchers in the strategic design and development of novel therapeutics. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to provide a foundational resource for advancing cancer research.
Structure-Activity Relationship (SAR) Insights
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous anticancer drugs.[1][2][3][4] Modifications at various positions of the pyrimidine ring, particularly at the C2, C4, and C5 positions, have been extensively explored to optimize potency and selectivity. For the purpose of this guide, we will focus on analogs of pyrimidine-5-carboxylic acid and the closely related pyrimidine-5-carbonitrile, as the electronic properties and synthetic accessibility of the nitrile group make it a common surrogate for the carboxylic acid moiety in early-stage drug discovery.
Key SAR Observations:
-
Substitution at the C2 Position: The nature of the substituent at the C2 position of the pyrimidine ring significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, in a series of pyrimidine-5-carbonitrile derivatives, the presence of a benzimidazole or benzoxazole moiety at C2 resulted in potent COX-2 inhibition and significant anticancer activity against multiple cell lines.[5]
-
Substitution at the C4 Position: The group at the C4 position plays a crucial role in the molecule's interaction with target kinases. In several series of pyrimidine derivatives, an amino linkage to a substituted aniline ring at this position was found to be critical for activity. The electronic nature of the substituents on the aniline ring can fine-tune the potency. For example, in a series of 2,4-disubstituted pyrimidines, variations in the substitution on the terminal aniline ring led to significant differences in IC50 values against various cancer cell lines.[4]
-
The C5-Carboxylic Acid/Carbonitrile Moiety: The carboxylic acid or carbonitrile group at the C5 position is a key feature, often involved in hydrogen bonding interactions within the active site of target enzymes. While direct SAR studies on a wide range of C5-carboxylic acid analogs are limited in the public domain, the prevalence of the C5-carbonitrile in active compounds suggests its importance for potent anticancer activity.[6][7]
-
Fused Pyrimidine Systems: The fusion of other heterocyclic rings to the pyrimidine core has been a successful strategy in developing potent kinase inhibitors. These fused systems often mimic the purine scaffold of endogenous ligands for ATP-binding sites of kinases.[8]
Comparative Biological Activity of Pyrimidine Analogs
The following tables summarize the in vitro anticancer activity of various pyrimidine-5-carbonitrile and related pyrimidine derivatives against a panel of human cancer cell lines. This data is essential for comparing the potency of different structural modifications.
Table 1: In Vitro Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives as Dual EGFR/COX-2 Inhibitors
| Compound | R | Cancer Cell Line | IC50 (µM)[6] |
| 4e | 4-OCH3 | Colo 205 | 1.66 |
| 4f | 3,4,5-(OCH3)3 | Colo 205 | 1.83 |
| Erlotinib | - | Colo 205 | Not Reported |
| Celecoxib | - | Colo 205 | Not Reported |
Table 2: In Vitro Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives as EGFR Inhibitors
| Compound | Cancer Cell Line | IC50 (µM)[7] |
| 10b | HepG2 | 3.56 |
| A549 | 5.85 | |
| MCF-7 | 7.68 | |
| Erlotinib | HepG2 | 0.87 |
| A549 | 1.12 | |
| MCF-7 | 5.27 |
Table 3: In Vitro Anticancer Activity of Indolyl-Pyrimidine Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM)[9] |
| 4g | 4-Cl | MCF-7 | 5.1 |
| HepG2 | 5.02 | ||
| HCT-116 | 6.6 | ||
| 4h | 4-F | MCF-7 | 8.3 |
| HepG2 | 9.1 | ||
| HCT-116 | 10.2 | ||
| Erlotinib | MCF-7 | 5.27 | |
| HepG2 | 0.87 | ||
| HCT-116 | Not Reported | ||
| 5-Fluorouracil | MCF-7 | 6.5 | |
| HepG2 | 4.8 | ||
| HCT-116 | 3.2 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of pyrimidine compounds. Below are methodologies for key in vitro assays.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, Colo 205)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Kinase Inhibition Assays (General Protocol)
These assays determine the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like VEGFR-2, EGFR, and CDK9.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, CDK9)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (pyrimidine analogs)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well or 96-well plates
-
Plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer (often containing a small percentage of DMSO).
-
Reaction Setup: In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's protocol. The signal (luminescence or fluorescence) will be proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by many pyrimidine-based anticancer agents. Understanding these pathways is crucial for rational drug design and interpreting biological data.
Caption: VEGFR-2 Signaling Pathway.
Caption: EGFR Signaling Pathway.
Caption: CDK9-Mediated Transcriptional Regulation.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity [mdpi.com]
Validating the Structure of 2,4-Dimethylpyrimidine-5-carboxylic acid: A 2D NMR-Based Comparison Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative overview of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 2,4-Dimethylpyrimidine-5-carboxylic acid, a substituted pyrimidine of interest in medicinal chemistry. We present predicted data, detailed experimental protocols, and a comparison with alternative analytical methods to offer a comprehensive framework for its characterization.
Predicted 2D NMR Data for Structural Elucidation
The structural framework of this compound can be unequivocally established through a combination of 2D NMR experiments, primarily COSY, HSQC, and HMBC. These techniques reveal through-bond correlations between nuclei, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for this compound are summarized below. These predictions are based on the known effects of substituents on the pyrimidine ring, where the electronegative nitrogen atoms and the carboxylic acid group significantly influence the electronic environment.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N) | - | - |
| 2 (C) | - | ~165 |
| 3 (N) | - | - |
| 4 (C) | - | ~168 |
| 5 (C) | - | ~125 |
| 6 (C) | ~9.0 | ~158 |
| 7 (CH₃) | ~2.6 | ~24 |
| 8 (CH₃) | ~2.8 | ~20 |
| 9 (COOH) | ~13.0 (broad) | ~170 |
Expected 2D NMR Correlations:
The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra, which are instrumental in piecing together the molecular structure.
Table 1: Predicted ¹H-¹H COSY Correlations
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two to three bonds. For this compound, no significant COSY cross-peaks are expected between the isolated methyl and pyrimidine ring protons.
| Correlating Protons | Expected Cross-Peak |
| H6 / CH₃ protons | No |
| CH₃ / CH₃ protons | No |
Table 2: Predicted ¹H-¹³C HSQC Correlations
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[1]
| Proton | Correlating Carbon | Expected Cross-Peak |
| H6 | C6 | Yes |
| H7 (CH₃) | C7 | Yes |
| H8 (CH₃) | C8 | Yes |
Table 3: Predicted ¹H-¹³C HMBC Correlations
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, typically over two to four bonds.[2] This is crucial for identifying connectivity around quaternary carbons and heteroatoms.
| Proton | Correlating Carbon | Expected Cross-Peak (Bonds) |
| H6 | C2, C4, C5, C9 (COOH) | Yes (3, 2, 2, 3) |
| H7 (CH₃) | C2, C4 | Yes (2, 3) |
| H8 (CH₃) | C4, C5, C6 | Yes (2, 3, 3) |
Visualizing the Connectivity: Key HMBC Correlations
The following diagram illustrates the most critical HMBC correlations that unambiguously confirm the substitution pattern of this compound.
References
Comparative Cross-Reactivity Profiling of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based kinase inhibitors, with a focus on derivatives sharing the 2,4-disubstituted pyrimidine scaffold. Due to the limited public availability of comprehensive screening data for 2,4-Dimethylpyrimidine-5-carboxylic acid derivatives, this guide utilizes data from the closely related and well-studied 2,4-diaminopyrimidine-5-carboxamide series to illustrate the principles of selectivity and off-target effects. The experimental data and methodologies presented herein are synthesized from publicly available research to facilitate the objective comparison of kinase inhibitor performance.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a representative 2,4-diaminopyrimidine-5-carboxamide derivative against a panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compound's selectivity. A lower percentage indicates weaker inhibition, while a higher percentage suggests a stronger interaction.
Table 1: Illustrative Cross-Reactivity Data for a Representative 2,4-Diaminopyrimidine-5-Carboxamide Derivative
| Kinase Target | Family | % Inhibition @ 1µM |
| Sky (TYRO3) | TAM | 95% |
| AXL | TAM | 78% |
| MER | TAM | 65% |
| CDK9/Cyclin T1 | CMGC | 88% |
| CDK2/Cyclin A | CMGC | 45% |
| CDK1/Cyclin B | CMGC | 30% |
| SRC | Tyrosine Kinase | 25% |
| LCK | Tyrosine Kinase | 20% |
| FYN | Tyrosine Kinase | 18% |
| p38α (MAPK14) | CMGC | 15% |
| ERK1 (MAPK3) | CMGC | 10% |
| JNK1 (MAPK8) | CMGC | 8% |
| AKT1 | AGC | 5% |
| PI3Kα | Lipid Kinase | <5% |
| mTOR | PI3K-related | <5% |
Disclaimer: The data presented in this table is illustrative and based on findings for 2,4-diaminopyrimidine-5-carboxamide derivatives. It is intended to serve as a guide for understanding kinase selectivity and may not be directly representative of this compound derivatives.
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro kinase inhibitory profile of a compound using a competitive binding assay, a common platform for broad kinase screening.
KinomeScan™ Assay Protocol (Illustrative)
This protocol outlines the general steps involved in a competitive binding assay used for large-scale kinase inhibitor profiling.
1. Principle: The assay is based on the principle of competitive displacement. A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates that the compound has bound to the kinase's active site.
2. Reagents and Materials:
-
Test Compound (e.g., this compound derivative) dissolved in 100% DMSO.
-
Kinase Panel: A collection of purified, DNA-tagged human kinases.
-
Immobilized Ligand: A broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Binding Buffer: A buffered solution optimized for kinase binding.
-
Wash Buffer: A buffered solution for removing unbound components.
-
Elution Buffer: A solution to release the bound kinase from the solid support.
-
Detection Reagents: Reagents for quantitative PCR (qPCR) to quantify the amount of DNA-tagged kinase.
-
Multi-well plates (e.g., 384-well).
3. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration(s) in the appropriate assay buffer.
-
Assay Plate Preparation: To each well of a multi-well plate, add the kinase, the immobilized ligand, and the test compound (or vehicle control).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate with Wash Buffer to remove any unbound kinase and test compound.
-
Elution: Add Elution Buffer to each well to release the kinase that remains bound to the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase using qPCR by measuring the amount of its DNA tag.
4. Data Analysis:
-
The amount of kinase bound to the solid support is inversely proportional to the binding affinity of the test compound.
-
The results are typically expressed as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
The percentage of control is calculated as follows: % of Control = (Test Compound Signal / DMSO Control Signal) x 100
-
Alternatively, the data can be reported as percent inhibition: % Inhibition = 100 - % of Control
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow for cross-reactivity profiling.
Pyrimidine Inhibitors Emerge as Potent Challengers to Standard-of-Care Drugs in In Vitro Studies
For Immediate Release
Recent in vitro research highlights the significant potential of novel pyrimidine inhibitors in outperforming or matching the efficacy of established standard-of-care drugs in oncology and inflammatory disease models. These studies, conducted between 2023 and 2025, provide compelling evidence for the continued development of pyrimidine-based compounds as next-generation therapeutics. The data underscores their potent inhibitory activity against key cellular targets and robust cytotoxic effects against various cancer cell lines.
The pyrimidine scaffold, a fundamental component of DNA and RNA, has proven to be a versatile framework in medicinal chemistry, leading to the development of potent kinase inhibitors and other targeted therapies.[1][2] These emerging agents are demonstrating promising activity, in some cases with superior potency and selectivity compared to conventional drugs.
Comparative Efficacy in Oncology
In vitro studies have demonstrated the broad-spectrum anticancer potential of new pyrimidine derivatives against a panel of human cancer cell lines. These compounds have been benchmarked against widely used chemotherapeutic agents and targeted therapies, with encouraging results.
For instance, a novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k, exhibited outstanding inhibitory activity against multiple tyrosine kinases. It showed superior potency against EGFR (IC50 = 79 nM) compared to the standard drug sunitinib (IC50 = 93 nM) and comparable potency to erlotinib (IC50 = 55 nM).[3] Furthermore, compound 5k was twofold more potent against VEGFR2 than sunitinib.[3]
Another study highlighted a pyrazolo[3,4-d]pyrimidinone derivative, compound 4a, as a potent CDK2 inhibitor with an IC50 value of 0.21 µM, surpassing the reference drug roscovitine (IC50 = 0.25 µM).[4] This compound also showed significant cytotoxic effects against hepatocellular and colorectal cancer cell lines.[4]
The versatility of the pyrimidine core is further illustrated by pyrimidine-5-carbonitrile derivatives, which have shown higher cytotoxic activities than the standard drug sorafenib against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[5] Similarly, certain thiazole-benzothiazole-pyrimidine conjugates have demonstrated greater efficacy than etoposide in various cancer cell lines.[6]
A representative pyrido[2,3-d]pyrimidine derivative, a potent PIM-1 kinase inhibitor, was compared to the standard chemotherapeutic agent doxorubicin in the MCF-7 breast cancer cell line and to sorafenib in the HepG2 liver cancer cell line.[7] This comparison provides a clear benchmark for its cytotoxic potential.[7]
The following tables summarize the in vitro efficacy of several novel pyrimidine inhibitors compared to standard-of-care drugs across various cancer cell lines and molecular targets.
| Compound | Target/Cell Line | Pyrimidine Inhibitor IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Oxazole-pyrimidine derivative 138 | MCF-7 (Breast) | 0.01 | Etoposide | Not Specified | [8] |
| Oxazole-pyrimidine derivative 138 | A549 (Lung) | 0.04 | Etoposide | Not Specified | [8] |
| Oxazole-pyrimidine derivative 138 | PC3 (Prostate) | 0.08 | Etoposide | Not Specified | [8] |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 0.079 | Sunitinib | 0.093 | [3] |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 0.079 | Erlotinib | 0.055 | [3] |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 0.040 | Staurosporine | 0.038 | [3] |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 0.136 | Sunitinib | 0.261 | [3] |
| Pyrazolo[3,4-d]pyrimidinone 4a | CDK2 | 0.21 | Roscovitine | 0.25 | [4] |
| Pyrimidine-5-carbonitrile 9d | HCT-116 (Colon) | 1.14 - 10.33 | Sorafenib | Not Specified | [5] |
| Pyrimidine-5-carbonitrile 11e | MCF-7 (Breast) | 1.14 - 10.33 | Sorafenib | Not Specified | [5] |
| Thiazole-benzothiazole-pyrimidine 14 | MCF-7 (Breast) | 3.01 | Erlotinib | 19.51 | [6] |
| Thiazole-benzothiazole-pyrimidine 14 | HepG2 (Liver) | 5.88 | Erlotinib | 23.61 | [6] |
| Thiazole-benzothiazole-pyrimidine 14 | A549 (Lung) | 2.81 | Erlotinib | 15.83 | [6] |
| Pyrimidine-sulfonamide hybrid 28 | VEGFR-2 | 0.1 | Sorafenib | 0.1 | [9] |
| Pyrido[2,3-d]pyrimidine Cmpd 12 | PIM-1 Kinase | 0.0143 | AZD1208 | 0.0004 | [7] |
Advancements in Anti-Inflammatory Applications
Pyrimidine derivatives are also making significant strides in the realm of anti-inflammatory research. By targeting key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2), these compounds present a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
For example, novel pyrimidine derivatives have been shown to be effective COX-2 inhibitors.[8] Two such compounds, 121 and 122, displayed promising anti-inflammatory activity with IC50 values of 74.6 µM and 76.8 µM, respectively, which are comparable to the standard drugs piroxicam (80.1 µM) and meloxicam (76.4 µM).[8]
| Compound | Target | Pyrimidine Inhibitor IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrimidine derivative 121 | COX-2 | 74.6 | Piroxicam | 80.1 | [8] |
| Pyrimidine derivative 122 | COX-2 | 76.8 | Meloxicam | 76.4 | [8] |
Experimental Protocols
The in vitro evaluation of these pyrimidine inhibitors and their standard drug counterparts typically involves a series of standardized assays to determine their biological activity.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay is fundamental for assessing the cytotoxic (cell-killing) effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine inhibitor or the standard drug for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Live cells metabolize these reagents into a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Kinase Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, VEGFR2, PIM-1, CDK2).
-
Assay Setup: The kinase enzyme, a substrate (often a peptide that the kinase phosphorylates), and ATP are combined in a reaction buffer in a 96-well plate.
-
Inhibitor Addition: The pyrimidine inhibitor or a known standard inhibitor is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays that detect the product of the kinase reaction.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
Visualizing the Mechanism and Workflow
To better understand the context of these findings, the following diagrams illustrate a generalized signaling pathway targeted by pyrimidine kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: Generalized signaling pathway targeted by pyrimidine kinase inhibitors.
Caption: Typical experimental workflow for pyrimidine inhibitor evaluation.
The consistent and robust performance of these novel pyrimidine inhibitors in preclinical in vitro models strongly supports their advancement into further stages of drug development. Their ability to effectively target key oncogenic and inflammatory pathways, often with improved potency over existing drugs, positions them as a highly promising class of therapeutic agents.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Versatile Player in Drug Discovery - An In Silico Molecular Docking Comparison
For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold in the design of novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides an objective comparison of the in silico molecular docking performance of various pyrimidine derivatives against a range of therapeutically relevant protein targets. While direct docking studies on 2,4-Dimethylpyrimidine-5-carboxylic acid are not extensively reported in the reviewed literature, this analysis of related pyrimidine analogues offers valuable insights into the potential interactions and binding affinities that can be expected from this chemical class.
The data presented herein, summarized from multiple independent studies, highlights the broad applicability of the pyrimidine scaffold in targeting diverse disease areas, including cancer, infectious diseases, and metabolic disorders. The subsequent sections will delve into the specifics of these interactions, providing quantitative data and detailed experimental protocols to inform future drug design and development efforts.
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes the key quantitative data from various in silico molecular docking studies of pyrimidine derivatives against their respective protein targets. This allows for a direct comparison of binding affinities and highlights the most promising compounds for further investigation.
| Compound/Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Therapeutic Area |
| Pyrimidine Analogues | Cyclin-Dependent Kinase-Like Kinases (CLKs) | Not Specified | Strong binding affinities noted | Hinge-region residues | Cancer, Alzheimer's Disease |
| 4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (2g) | Cyclin-Dependent Kinase (CDK) | 1HCK | -8.7 | Not Specified | Cancer |
| Pyrimidine Derivatives (General) | Dihydrofolate Reductase (DHFR) | Not Specified | Good interaction with active cavities | Not Specified | Antibacterial |
| Fluoroquinolines with Pyrimidine moiety | E. coli DNA Gyrase B | 6F86 | -6.0 to -7.2 | Not Specified | Antibacterial |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | Histone Lysine Methyl Transferase (EHMT2) | Not Specified | -10.7 | Asp1083, Ser1084, Asp1088 | β-Thalassemia |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | Histone Lysine Methyl Transferase (EHMT2) | Not Specified | -10.3 | Cys1098, Leu1086, Asp1083, Phe1158, Ser1084, Asp1088, Arg1157 | β-Thalassemia |
| Pyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Promising antiviral potency | Not Specified | COVID-19 |
| Pyrimidine Derivatives | Anti-diabetic target | 1HNY | Strong Hydrogen binding noted | Not Specified | Diabetes |
| 4,5-Dihydroxypyrimidine Carboxylic Acids | Human Cytomegalovirus (HCMV) pUL89 Endonuclease | 6ey7 | Better docking scores than esters and amides | Not Specified | Antiviral |
Experimental Protocols: A Look Under the Hood
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. While specific parameters may vary between studies, a general workflow is typically followed.
A General Molecular Docking Workflow:
Caption: A generalized workflow for in silico molecular docking studies.
A representative experimental procedure for in silico molecular docking analysis as reported in several studies involves the following key steps[1]:
-
Protein and Ligand Preparation : The three-dimensional structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). The structures are then prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. The energy of these ligand molecules is minimized using force fields like YASARA2[2].
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular Docking : Docking is performed using software such as AutoDock Vina[1][3]. The software explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Signaling Pathways and Logical Relationships
The interaction of pyrimidine derivatives with their target proteins can modulate specific signaling pathways implicated in disease. For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) by pyrimidine-based compounds can halt the cell cycle progression, a key mechanism in cancer therapy.
References
- 1. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different synthetic routes to pyrimidine-5-carboxylic acids
For researchers and professionals in drug development and medicinal chemistry, the pyrimidine-5-carboxylic acid scaffold is a cornerstone of innovation, appearing in a multitude of biologically active compounds. The efficient and versatile synthesis of this key heterocyclic motif is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to pyrimidine-5-carboxylic acids and their esters, supported by experimental data to inform the selection of the most suitable methodology for specific research needs.
Comparative Analysis of Synthetic Methodologies
The following table summarizes key quantitative data for several prominent synthetic methods for pyrimidine-5-carboxylic acid derivatives, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) |
| Amidinium Salt Condensation | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salts | - | DMF | 1 hour | 100 °C | 65-95% |
| Biginelli-type Reaction | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Microwave (300W) | 88-95% |
| ZnCl₂-Catalyzed MCR | Functionalized enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Toluene | Not Specified | 100 °C | up to 99% |
| Ultrasound-Promoted Synthesis | β-keto esters, Amidines | - | Water | 5-15 minutes | Not Specified | 21-97% |
| Minisci Reaction | 5-Halopyrimidines, Alkyl pyruvate | AgNO₃, (NH₄)₂S₂O₈ | Toluene/Water | Not Specified | Not Specified | up to 75% |
| One-Pot Solvent-Free Synthesis | Substituted benzaldehyde, Malononitrile/Cyanoacetamide, Urea/Thiourea | NH₄Cl | Solvent-free | Not Specified | 110 °C | High |
Visualizing the Synthetic Pathways
To illustrate the procedural flow of these synthetic approaches, the following diagrams, generated using the DOT language, depict the key stages of several representative methods.
Experimental Protocols
Method 1: Synthesis via Reaction of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with Amidinium Salts[1][2]
This method provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, particularly those without substitution at the 4-position.[1]
A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[2]
-
The reaction mixture is stirred at room temperature for 12-16 hours.[2]
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.[2]
B. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), the desired amidinium salt (1.1 eq) is added.[2]
-
The reaction mixture is stirred at 100 °C for 1 hour.
-
The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[2]
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[2]
Method 2: Microwave-Assisted Biginelli-type Reaction
This protocol offers a rapid and efficient synthesis of dihydropyrimidine derivatives, which can be subsequently oxidized to the corresponding pyrimidines.
A. Synthesis of Dihydropyrimidine-2-thiones:
-
A mixture of an appropriate aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalytic amount of sulfamic acid is placed in a microwave-safe vessel.
-
The reaction mixture is irradiated in a microwave synthesizer at 300W for the specified time (typically 2-5 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is washed with cold water and recrystallized from ethanol to afford the pure dihydropyrimidine-2-thione.
Method 3: ZnCl₂-Catalyzed Three-Component Coupling Reaction[3][4][5]
This method allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives.[3][4][5]
A. General Procedure:
-
To a solution of the functionalized enamine or methyl ketone (1.0 mmol) in toluene (2.0 mL) are added triethyl orthoformate (2.0 mmol), ammonium acetate (2.0 mmol), and ZnCl₂ (0.1 mmol).[3]
-
The reaction mixture is stirred at 100 °C in a sealed tube.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired pyrimidine derivative.
Method 4: Ultrasound-Promoted Synthesis of 4-Pyrimidinols[6]
This environmentally friendly approach utilizes ultrasound irradiation to promote the cyclocondensation of β-keto esters and amidines.[6]
A. General Procedure:
-
A mixture of the β-keto ester (1.0 mmol) and the amidine hydrochloride (1.2 mmol) in water (5 mL) is subjected to ultrasound irradiation in an ultrasonic bath.[6]
-
The reaction is carried out for 5-15 minutes.[6]
-
The resulting precipitate is filtered, washed with water, and dried to afford the 4-pyrimidinol.
Conclusion
The choice of synthetic route to pyrimidine-5-carboxylic acids and their esters depends on several factors, including the desired substitution pattern, scalability, and available equipment. For direct access to 2-substituted esters without a 4-substituent, the amidinium salt condensation method is highly effective.[1] Biginelli-type reactions , especially under microwave irradiation, provide a rapid entry to dihydropyrimidine precursors which can be further functionalized. The ZnCl₂-catalyzed multicomponent reaction offers a versatile and efficient one-pot synthesis of 4,5-disubstituted pyrimidines.[3][4][5] For greener and faster synthesis, ultrasound-promoted methods are an excellent alternative.[6] The Minisci reaction is a powerful tool for the direct functionalization of the pyrimidine core, particularly for introducing substituents at the 5-position of halo-pyrimidines. Finally, solvent-free, one-pot methodologies are gaining traction due to their efficiency and reduced environmental impact. Researchers should consider these factors when selecting the optimal synthetic strategy for their specific target molecules.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An unprecedented approach to 4,5-disubstituted pyrimidine derivatives by a ZnCl(2)-catalyzed three-component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
A Head-to-Head Comparison of Analytical Methods for Pyrimidine Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of pyrimidine isomers, such as uracil, thymine, and cytosine, are critical in numerous research and development areas, from metabolic studies and clinical diagnostics to drug development and quality control. The structural similarity of these isomers presents a significant analytical challenge. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
At a Glance: Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of each technique.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | UPLC-MS/MS |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Differential migration in an electric field. | High-resolution liquid chromatography with highly sensitive and specific mass detection. |
| Sample Volatility | Not required | Required (derivatization often necessary) | Not required | Not required |
| Sensitivity | Moderate | High | High | Very High |
| Resolution | Good | Very Good | Excellent | Excellent |
| Analysis Time | Moderate to long | Moderate to long | Fast | Very Fast |
| Sample Throughput | Moderate | Moderate | High | High |
| Matrix Effects | Moderate | Can be significant | Low | Can be significant, but mitigated by MS/MS |
| Instrumentation Cost | Low to moderate | Moderate to high | Moderate | High |
Quantitative Performance Data
The following tables summarize quantitative data for the analysis of pyrimidine isomers using various analytical methods. It is important to note that these values are highly dependent on the specific experimental conditions, instrumentation, and the isomers being analyzed.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| DNA Fragments | 0.4 - 800 ng | 1 ng | 3 ng | [1][2][3] |
| Pyrimidine Bases | Not explicitly stated in searched literature | Not explicitly stated in searched literature | Not explicitly stated in searched literature | [4][5][6] |
Note: While specific LOD and LOQ values for individual pyrimidine isomers under HPLC-UV were not explicitly found in the provided search results, the technique is generally capable of detection in the low nanogram to microgram range.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Linearity Range (µmol/L) | Limit of Detection (µmol/L) | Precision (RSD %) | Reference |
| Guanine, Adenine, Cytosine, Thymine, Uracil | 0.5 - 50.0 | 0.1 - 0.17 | 4.70 - 6.43% (Intra-day and Inter-day) | [3][7] |
Table 3: Capillary Electrophoresis (CE)
| Analyte(s) | Linearity Range (µmol/L) | Limit of Detection (µmol/L) | Separation Efficiency (Theoretical Plates/m) | Reference |
| Diagnostic purine and pyrimidine metabolites | 5 - 500 | 1.0 - 5.7 | ~350,000 | [1] |
| Diagnostic purine and pyrimidine metabolites | 5 - 500 | 0.85 - 4.28 | ~220,000 | [8] |
Table 4: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
| Analyte(s) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (Intra- and Inter-assay CV %) | Reference |
| Uracil, Thymine | 2.50 - 80.0 | Uracil: 2.41, Thymine: 0.95 | ≤ 8.0% and ≤ 7.6% | [9] |
| Dihydrouracil (DHU), Dihydrothymine (DHT) | 25.0 - 800 | DHU: 21.5, DHT: 6.55 | ≤ 8.0% and ≤ 7.6% | [9] |
Visualizing the Workflow
A general workflow for the comparative analysis of pyrimidine isomers is depicted below. This process highlights the key stages from sample collection to data analysis.
Caption: General experimental workflow for the comparative analysis of pyrimidine isomers.
De Novo Pyrimidine Biosynthesis Pathway
Understanding the metabolic pathways of pyrimidines is crucial for interpreting analytical results. The following diagram illustrates the de novo biosynthesis pathway, a key route for pyrimidine production in cells.
Caption: Key steps in the de novo pyrimidine biosynthesis pathway.
Detailed Experimental Protocols
The following are representative experimental protocols for each analytical method, compiled from the cited literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To separate and quantify pyrimidine bases.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 95% water and 5% acetonitrile, containing 30 mM ammonium formate at pH 3.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 260 nm.[4]
-
Sample Preparation: Samples are dissolved in the mobile phase and filtered prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the concentration of pyrimidine bases in biological samples.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness).[3][7]
-
Derivatization: Pre-column derivatization with ethyl chloroformate is required to increase the volatility of the analytes.[3][7]
-
Oven Program: Initial temperature of 90°C for 1 min, then ramped at 25°C/min to 250°C and held for 1 min.[3][7]
-
Detection: Mass spectrometer operating in electron impact (EI) mode.
-
Sample Preparation: Biological samples require acid hydrolysis to release the nucleobases, followed by derivatization.[3][7]
Capillary Electrophoresis (CE)
-
Objective: To achieve high-resolution separation of pyrimidine metabolites.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Running Buffer: 60 mmol/L borate, 2-amino-2-methyl-1-propanol, and 80 mmol/L sodium dodecyl sulfate, pH 9.6.[8]
-
Voltage: Optimized for separation within a reasonable time frame.
-
Temperature: 35°C.[8]
-
Detection: UV absorbance at a specified wavelength.
-
Sample Preparation: Urine samples are typically diluted with the running buffer and centrifuged before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Objective: For the highly sensitive and specific quantification of pyrimidines and their metabolites.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Detection: Mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.
-
Sample Preparation: Plasma or urine samples are often prepared by protein precipitation followed by dilution.[9]
Conclusion
The choice of an analytical method for pyrimidine isomer analysis is a critical decision that impacts the quality and reliability of research and diagnostic outcomes.
-
HPLC-UV offers a cost-effective and accessible method for routine analysis where high sensitivity is not the primary concern.[4][5][6]
-
GC-MS provides high resolution and sensitivity but requires derivatization, which can add complexity to sample preparation.[3][7]
-
Capillary Electrophoresis excels in providing rapid analysis times and excellent separation efficiency with minimal sample consumption.[1][8]
-
UPLC-MS/MS stands out as the most sensitive and specific technique, making it ideal for the analysis of low-abundance isomers in complex biological matrices, though it comes with a higher instrument cost and potential for matrix effects.[9]
By carefully considering the specific analytical needs and the strengths and weaknesses of each technique as outlined in this guide, researchers can select the most appropriate method to achieve their scientific goals.
References
- 1. medicinescience.org [medicinescience.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 7. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
Navigating the Maze of Isomers: A Comparative Guide to Purity Assessment of Dimethylpyrimidine Carboxylic Acids
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring drug safety and efficacy. Dimethylpyrimidine carboxylic acids, a class of compounds with significant potential in medicinal chemistry, often present as a mixture of positional isomers depending on the synthetic route. This guide provides an objective comparison of analytical methodologies for the isomeric purity assessment of these compounds, supported by experimental data to aid in the selection of the most appropriate technique.
The challenge in analyzing dimethylpyrimidine carboxylic acids lies in the subtle structural differences between their isomers, such as 2,4-dimethylpyrimidine-5-carboxylic acid, 4,6-dimethylpyrimidine-5-carboxylic acid, and 2,6-dimethylpyrimidine-4-carboxylic acid. These minor variations can significantly impact their physicochemical properties and biological activity. Therefore, robust analytical methods are required to accurately separate and quantify these closely related compounds.
This guide explores the application of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for carboxylic acids. The separation of positional isomers, which often have very similar polarities, can be challenging but is achievable with careful method development.
Table 1: Comparison of HPLC and GC-MS for Isomeric Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds like carboxylic acids. | Requires derivatization of carboxylic acids to increase volatility. |
| Selectivity | High selectivity can be achieved by optimizing stationary phase, mobile phase composition, and pH. | High selectivity based on both chromatographic retention time and mass fragmentation patterns. |
| Sensitivity | Good sensitivity, often in the ppm range, depending on the detector. | Excellent sensitivity, often reaching ppb levels, especially with selected ion monitoring (SIM). |
| Sample Prep | Generally minimal; dissolution in a suitable solvent. | Requires a derivatization step to convert carboxylic acids to volatile esters. |
| Key Advantage | Direct analysis of the native compound without derivatization. | Provides structural information from mass spectra, aiding in isomer identification. |
| Potential Challenge | Co-elution of closely related isomers may occur, requiring extensive method development. | Derivatization can be time-consuming and may introduce artifacts. |
Experimental Protocol: A Starting Point for HPLC Method Development
Based on methods for similar aromatic carboxylic acids, a promising starting point for separating dimethylpyrimidine carboxylic acid isomers would be a mixed-mode HPLC approach.
-
Column: A mixed-mode column, such as one with both C18 (reversed-phase) and anion-exchange functionalities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm).
-
Optimization: The separation can be fine-tuned by adjusting the pH of the mobile phase to control the ionization state of the carboxylic acid group and the pyrimidine ring's nitrogen atoms, as well as by modifying the gradient profile and the organic modifier concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization
GC-MS offers high resolution and the added advantage of mass spectral data, which can be invaluable for the positive identification of isomers. However, the inherent non-volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.
While mass spectrometry is a powerful tool, constitutional isomers can sometimes yield very similar mass spectra, making unambiguous identification challenging based on mass data alone[1]. Therefore, chromatographic separation is crucial.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The carboxylic acid is converted to a volatile ester, commonly a methyl or trimethylsilyl (TMS) ester.
-
Methylation: Can be achieved using reagents like diazomethane (use with extreme caution) or by heating with methanol in the presence of an acid catalyst.
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.
-
-
GC Separation:
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
Temperature Program: A temperature gradient is employed to ensure the separation of isomers and elution of the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: The mass spectrometer can be operated in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific isomers.
-
}
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Approach
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of organic compounds without the need for identical reference standards for each isomer. The basis of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of nuclei contributing to that signal.
For dimethylpyrimidine carboxylic acids, ¹H NMR is particularly useful. The chemical shifts of the protons on the pyrimidine ring and the methyl groups are sensitive to their electronic environment, which is influenced by the positions of the substituents. These differences in chemical shifts can be exploited to identify and quantify the individual isomers in a mixture.
Table 2: Predicted ¹H NMR Chemical Shifts for Dimethylpyrimidine Carboxylic Acid Isomers
| Isomer | Pyrimidine Ring Proton(s) | Methyl Group Protons | Carboxylic Acid Proton |
| 4,6-Dimethylpyrimidine-5-carboxylic acid | ~8.9 ppm (s, 1H) | ~2.6 ppm (s, 6H) | >10 ppm (br s, 1H) |
| This compound | ~8.7 ppm (s, 1H) | ~2.7 ppm (s, 3H), ~2.5 ppm (s, 3H) | >10 ppm (br s, 1H) |
| 2,6-Dimethylpyrimidine-4-carboxylic acid | ~7.5 ppm (s, 1H) | ~2.8 ppm (s, 3H), ~2.6 ppm (s, 3H) | >10 ppm (br s, 1H) |
| Note: These are predicted values based on general chemical shift knowledge and may vary depending on the solvent and other experimental conditions. |
The distinct signals for the pyrimidine ring protons and the different chemical shifts for the non-equivalent methyl groups in the unsymmetrical isomers provide the basis for quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: A precisely weighed amount of the dimethylpyrimidine carboxylic acid sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, which includes:
-
A sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrum is carefully phased and baseline corrected.
-
The signals corresponding to the analyte isomers and the internal standard are integrated.
-
The purity of each isomer is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
}
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical technique for assessing the isomeric purity of dimethylpyrimidine carboxylic acids depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine quality control, especially when a validated method is established. Its ability to analyze the compounds in their native form is a significant advantage.
-
GC-MS is a powerful tool for both separation and identification, particularly when dealing with complex mixtures or when structural confirmation of the isomers is required. The necessity of derivatization is its main drawback.
-
qNMR stands out as a primary method for accurate and precise quantification without the need for isomer-specific reference standards. It provides unambiguous structural information and is an excellent choice for the certification of reference materials and for definitive purity assessments.
For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for initial screening and separation, while qNMR can provide a highly accurate and precise final determination of isomeric purity. By understanding the principles, advantages, and practical considerations of each method, researchers can confidently select the most appropriate approach to ensure the quality and integrity of their dimethylpyrimidine carboxylic acid samples.
References
A Comparative Analysis of Pyrimidine and Imidazole Scaffolds in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine and Imidazole Scaffolds with Supporting Experimental Data.
The strategic selection of a core heterocyclic scaffold is a critical decision in the drug discovery and development process. Among the myriad of available options, pyrimidine and imidazole rings are two of the most ubiquitous and versatile scaffolds, each forming the foundation of numerous approved therapeutic agents. This guide provides a comprehensive comparative study of these two essential building blocks, focusing on their distinct physicochemical properties, biological activities, and pharmacokinetic profiles. The information presented herein is intended to assist researchers in making informed decisions when selecting a scaffold for novel drug candidates.
Physicochemical and Biological Activity Profile
Both pyrimidine, a six-membered aromatic ring with two nitrogen atoms, and imidazole, a five-membered aromatic ring with two nitrogen atoms, are capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition of biological targets. These interactions include hydrogen bonding, pi-pi stacking, and metal coordination. However, the differences in their ring size, electron distribution, and steric hindrance lead to distinct pharmacological profiles.
Pyrimidine-based compounds are integral to a wide array of therapeutic classes, including anticancer, antiviral, and antibacterial agents.[1][2] Their structural resemblance to the nucleobases of DNA and RNA allows them to act as effective enzyme inhibitors and receptor modulators.[3] Imidazole-containing molecules also exhibit a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[4][5] The imidazole ring is a key component of the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure.
A notable comparative study on the inhibition of xanthine oxidase, a key enzyme in purine metabolism, demonstrated the distinct contributions of each scaffold. In this research, certain 4-(acylamino)-5-carbamoylimidazoles showed exceptionally high inhibitory activity, being over 500 times more effective than the standard drug allopurinol.[6] In contrast, the corresponding 4,5-diamino-2-(thioalkyl)-6-hydroxypyrimidines were found to be ineffective, highlighting the critical role of the five-membered imidazole ring in the interaction with the enzyme for this specific target.[6]
Comparative Data Summary
The following tables summarize key quantitative data from comparative studies, providing a clear overview of the relative performance of pyrimidine and imidazole scaffolds in various assays.
Table 1: Comparative Biological Activity of Pyrimidine and Imidazole Derivatives
| Compound Class | Target Enzyme/Cell Line | Measured Activity (IC50/GI50) | Reference |
| 4-(acylamino)-5-carbamoylimidazoles | Xanthine Oxidase | Highly potent ( >500x Allopurinol) | [6] |
| 4,5-diamino-2-(thioalkyl)-6-hydroxypyrimidines | Xanthine Oxidase | Ineffective | [6] |
| Imidazo[2,1-b]pyridine/pyrimidine chalcones | MCF-7 (Breast Cancer Cell Line) | 0.28 to 30.0 µM | [7] |
Table 2: In Silico ADME-Tox Profile of Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Caco-2 Permeability (logPapp in 10^-6 cm/s) | Human Intestinal Absorption (%) | AMES Toxicity | Hepatotoxicity |
| 3g | > -5.15 | High | Non-mutagenic | Non-toxic |
| 3k | > -5.15 | High | Non-mutagenic | Non-toxic |
| 3j | > -5.15 | High | Non-mutagenic | Non-toxic |
Data from in silico predictions using pkCSM.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparative analysis of pyrimidine and imidazole scaffolds.
Enzyme Inhibition Assay: Xanthine Oxidase
This protocol outlines the general procedure for determining the inhibitory activity of test compounds against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Serially dilute the test compounds and allopurinol in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control solution, and 25 µL of the xanthine oxidase solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer.
-
The rate of uric acid formation is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay: MTT Assay
This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biological systems and experimental processes is essential for a clear understanding of the data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by both pyrimidine and imidazole-based inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified CDK2 signaling pathway targeted by pyrimidine and imidazole-based inhibitors.
Caption: A typical experimental workflow for the evaluation of pyrimidine and imidazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. mdpi.com [mdpi.com]
- 9. jrmds.in [jrmds.in]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethylpyrimidine-5-carboxylic Acid: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2,4-dimethylpyrimidine-5-carboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to manage this chemical waste stream in compliance with standard safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the protocols for similar chemical structures, such as other pyrimidine derivatives and organic acids, and general principles of hazardous waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a hazardous substance. Similar chemicals are known to be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin from accidental splashes.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[5][6]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, filter paper), as hazardous chemical waste.[7]
-
This compound is an organic acid and must be segregated from bases, oxidizing agents, and other incompatible materials to prevent violent reactions.[5][8]
2. Waste Accumulation and Containerization:
-
Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[5][7] The original product container is often the most suitable option.[9]
-
Containers must be in good condition, with a secure, screw-top lid to prevent leakage.[8][9] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]
3. Labeling:
-
All waste containers must be accurately labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[7]
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure the storage area is cool, dry, and well-ventilated.[10]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[7]
5. Disposal Request and Pickup:
-
Once the waste container is nearly full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][4] University laboratories typically cannot contract with outside vendors directly.[5]
6. Decontamination of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7][9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing and allowing it to air dry, deface all labels on the container. It may then be disposed of as regular trash, in accordance with your institution's policies.[7][9]
III. Spill Response
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is large or in a poorly ventilated area, contact your institution's EHS for assistance.
2. Personal Protection:
-
Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
3. Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Thoroughly clean the spill area with a detergent solution followed by water.[5]
4. Disposal of Cleanup Materials:
-
All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be collected, bagged, and disposed of as hazardous waste.[4][5]
Diagram 1: Disposal Workflow for this compound
A logical workflow for the proper disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Personal protective equipment for handling 2,4-Dimethylpyrimidine-5-carboxylic acid
This guide provides essential safety and logistical information for handling 2,4-Dimethylpyrimidine-5-carboxylic acid. The following procedures are based on best practices for handling similar pyrimidine carboxylic acid derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves, such as nitrile rubber, that have been inspected prior to use.[2][3] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[4] |
| Respiratory | Respirator | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to protect against accidental spills.[4] |
Operational Plan for Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Inspect all PPE for integrity before use.
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
-
Remove all sources of ignition from the work area.[7]
2. Handling:
-
Avoid direct contact with the skin and eyes.[4]
-
Avoid breathing in dust if the compound is in solid form.[8]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Store away from incompatible substances and sources of ignition.[2][7]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical wastes unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[5]
2. Containerization:
-
Collect waste in a suitable, closed, and clearly labeled container.[5] The label should indicate "Hazardous Waste" and identify the contents.[5]
3. Disposal:
-
Dispose of the waste in accordance with federal, state, and local regulations.[5][9]
-
Contact a licensed professional waste disposal service for removal.[3]
-
Prevent the chemical from entering drains or waterways.[4][7]
Emergency Procedures
Spills:
-
Evacuate personnel from the immediate area.[4]
-
Remove all sources of ignition.[7]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][5]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[3][4]
-
Clean the spill area thoroughly.[7]
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
